4-BroMo-a,a,a-trifluorotoluene-d4
Description
BenchChem offers high-quality 4-BroMo-a,a,a-trifluorotoluene-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-BroMo-a,a,a-trifluorotoluene-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1219799-09-3 |
|---|---|
Molecular Formula |
C7H4BrF3 |
Molecular Weight |
229.033 |
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H/i1D,2D,3D,4D |
InChI Key |
XLQSXGGDTHANLN-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)Br |
Synonyms |
4-BroMo-a,a,a-trifluorotoluene-d4 |
Origin of Product |
United States |
Foundational & Exploratory
difference between 4-Bromo-a,a,a-trifluorotoluene and d4 isotopologue
Technical Deep Dive: 4-Bromo- -trifluorotoluene vs. d4-Isotopologue
Executive Summary
This guide provides a rigorous technical analysis comparing 4-Bromo-
While BTT serves as a ubiquitous electrophilic building block in pharmaceutical cross-coupling reactions, d4-BTT is a specialized tool used almost exclusively as a Stable Isotope Labeled Internal Standard (SIL-IS) in quantitative bioanalysis (LC-MS/MS). This document dissects the physicochemical divergence driven by the deuterium isotope effect, the critical mass spectrometric considerations regarding bromine’s natural isotopic abundance, and the chromatographic retention time shifts that can compromise data integrity if ignored.
Physicochemical Divergence
The fundamental difference between BTT and d4-BTT lies in the substitution of four protium (
Comparative Properties Table
| Feature | Native (BTT) | Isotopologue (d4-BTT) |
| IUPAC Name | 1-Bromo-4-(trifluoromethyl)benzene | 1-Bromo-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |
| CAS Number | 402-43-7 | 1219799-09-3 |
| Formula | ||
| Monoisotopic Mass | ~223.94 Da ( | ~227.97 Da ( |
| Molecular Weight | 225.01 g/mol | ~229.03 g/mol |
| Boiling Point | 154–155 °C | ~154 °C (negligible shift) |
| C-H/C-D Bond Energy | Lower Zero-Point Energy (Weaker) | Higher Zero-Point Energy (Stronger) |
The Vibrational Frequency Shift
The substitution of Hydrogen (
Where
-
C-H Stretch: ~3000–3100
-
C-D Stretch: ~2100–2250
Relevance: This increased bond stability is the basis for the Kinetic Isotope Effect (KIE) , making d4-BTT more resistant to oxidative metabolism at the aromatic ring compared to BTT.
Mass Spectrometry & The Bromine Problem
In LC-MS/MS applications, selecting the correct isotopologue is critical. For non-halogenated compounds, a d3-analog is often sufficient. However, for BTT, the presence of Bromine dictates the need for a d4-analog.
Bromine Isotopic Pattern
Bromine exists naturally as two stable isotopes in a nearly 1:1 ratio:
- (50.69%)
- (49.31%)
This creates a "twin tower" mass spectrum (M and M+2).
-
BTT (
): m/z ~224 -
BTT (
): m/z ~226
Why d4 is Mandatory (Not d2 or d3)
If you synthesized a d2-BTT , its
-
Conflict: The d2-IS (m/z 226) would overlap perfectly with the
isotope of the native analyte (m/z 226). -
Result: "Crosstalk" or isotopic contribution, leading to gross overestimation of analyte concentration.
d4-BTT shifts the mass to ~228 (
Visualization: Isotopic Separation Logic
Figure 1: Mass spectral logic dictating the requirement for d4-labeling over d2-labeling due to Bromine's M+2 isotopic abundance.
Chromatographic Behavior: The Deuterium Effect[3][4][5][6][7]
A common misconception is that isotopologues co-elute perfectly. In high-resolution Reversed-Phase Chromatography (RPLC), this is false.
Retention Time Shift
The
-
Observation: d4-BTT will elute slightly earlier than BTT.
-
Typical Shift: 0.05 – 0.2 minutes (depending on gradient slope).
The Matrix Effect Risk
If the retention time shift is too large, the Internal Standard (d4-BTT) may elute in a suppression zone (e.g., phospholipids) while the analyte (BTT) elutes in a clean zone.
-
Mitigation: Ensure the shift is minimized by adjusting the organic gradient ramp. The peaks must overlap significantly to compensate for matrix effects effectively.
Experimental Protocols
Protocol A: Internal Standard Spiking & QC
Objective: To prepare a working Internal Standard (IS) solution that prevents signal saturation.
-
Stock Preparation: Dissolve 10 mg of d4-BTT (CAS 1219799-09-3) in 10 mL of Methanol (HPLC Grade). Concentration = 1 mg/mL.
-
Note: BTT is volatile. Store in sealed amber glass at -20°C.
-
-
Working Solution: Dilute Stock 1:1000 in 50:50 Methanol:Water to reach 1 µg/mL.
-
Spiking: Add 50 µL of Working Solution to 200 µL of biological sample (plasma/tissue homogenate).
-
Equilibration: Vortex for 30 seconds. Allow to stand for 5 minutes.
-
Why? This allows the d4-BTT to bind to plasma proteins (albumin) similarly to the native analyte, ensuring extraction efficiency matches.
-
Protocol B: Isotopic Contribution Check (Cross-Talk)
Objective: Validate that d4-BTT does not interfere with BTT quantification.
-
Blank + IS Sample: Extract a blank matrix sample spiked only with d4-BTT at the upper limit of quantification (ULOQ) level.
-
Inject: Run LC-MS/MS method monitoring the Native BTT transition (e.g., 224 -> 145).
-
Acceptance Criteria: The area response in the Native channel must be < 20% of the Lower Limit of Quantification (LLOQ) response.
-
Failure Mode: If signal is detected, either the d4-BTT purity is low (<99 atom% D) or the mass resolution is insufficient.
-
Synthesis & Metabolic Context
Synthesis of d4-BTT
Unlike BTT, which is produced via bulk bromination of benzotrifluoride, d4-BTT requires a deuterated precursor.
-
Pathway: Start with Benzene-d6
Friedel-Crafts alkylation with (or similar) Bromination. -
Alternative: Halogen exchange on a pre-deuterated aryl ring.
Drug Design Utility
While BTT is a reagent, the 4-(trifluoromethyl)phenyl moiety is common in drugs (e.g., Fluoxetine).
-
Deuterium Switch: Replacing the phenyl hydrogens with deuterium (using d4-BTT precursors) blocks P450-mediated aromatic hydroxylation.
-
Outcome: Increased half-life (
) and reduced clearance, potentially allowing for lower dosing frequency.
Bioanalytical Workflow Diagram
The following diagram illustrates the critical decision points when using d4-BTT as an internal standard.
Figure 2: LC-MS/MS workflow highlighting the critical retention time (RT) check required when using deuterated internal standards.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9039731, 1-Bromo-4-(trifluoromethyl)benzene. Retrieved February 21, 2026 from [Link]
-
Wang, S., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[1][2][3][4] Retrieved February 21, 2026 from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 [lgcstandards.com]
Technical Guide: Thermal Properties & Safety Protocols for 4-Bromobenzotrifluoride-d4
Executive Summary
Target Compound: 4-Bromobenzotrifluoride-d4 (Deuterated p-bromo-α,α,α-trifluorotoluene) Primary Application: NMR Internal Standard, Metabolic Stability Studies, Reaction Mechanism Elucidation. Critical Safety Parameter: The boiling point of the deuterated analog is thermodynamically equivalent to its non-deuterated parent for all practical safety and process engineering purposes.
This guide defines the operational boundaries for handling 4-Bromobenzotrifluoride-d4. Due to the scarcity of experimental physical data for specific isotopologues, this protocol utilizes the Parent Proxy Principle , deriving safety limits from the well-characterized parent compound, 4-Bromobenzotrifluoride (CAS: 402-43-7).
Part 1: Physical Chemistry & Thermal Data
The Parent Proxy Principle
In halogenated aromatic systems lacking significant hydrogen-bonding capability (such as hydroxyl or amino groups), the substitution of Hydrogen (
Rule of Thumb: For safety calculations (flash point, distillation set-points), treat the deuterated compound exactly as the parent.
Comparative Property Table
| Property | Parent: 4-Bromobenzotrifluoride | Deuterated: 4-Bromobenzotrifluoride-d4 | Operational Limit (Safety) |
| CAS Number | 402-43-7 | 2244975-68-2 (varies by supplier) | N/A |
| Boiling Point (Atm) | 154–155 °C | ~154–155 °C (Estimated) | Max Bath Temp: 175 °C |
| Flash Point (Closed Cup) | 48–51 °C | ~48–51 °C | Flammable (Class 3) |
| Density (25°C) | 1.61 g/mL | ~1.64 g/mL (Mass adjusted) | Use 1.65 g/mL for loading |
| Vapor Pressure | ~4.5 mmHg @ 65°C | Similar | Vacuum Distillation Required |
Technical Insight: The high density (~1.6 g/mL) implies that 4-Bromobenzotrifluoride-d4 will sink rapidly in water. In the event of a spill, it forms a dense, lower organic layer, complicating aqueous cleanup.
Part 2: Operational Protocols
Protocol A: Vacuum Distillation & Purification
Objective: Purify 4-Bromobenzotrifluoride-d4 from synthesis byproducts or storage stabilizers without thermal degradation.
Causality:
-
Why Vacuum? The atmospheric boiling point (155°C) is close to the decomposition temperature of potential labile impurities. Vacuum distillation lowers the boiling point to a safer window (60–70°C), reducing thermal stress on the expensive deuterated material.
-
Why Inert Gas? Hot organic halides can oxidize or hydrolyze in the presence of atmospheric moisture/oxygen.
Step-by-Step Workflow
-
System Validation: Assemble a short-path distillation head with a Vigreux column. Grease all joints (Cry-tox or similar fluorinated grease recommended for halogenated solvents).
-
Vacuum Check: Pull vacuum cold to verify system integrity. Target pressure: 5–10 mmHg .
-
Calculation: Use a nomograph. At 10 mmHg, the expected boiling point drops from 155°C to approximately 45–50°C .
-
Heating: Use an oil bath with a magnetic stirrer. Never heat a static flask; "bumping" of dense halogenated liquids can be violent.
-
Collection: Discard the first 5% (forerun). Collect the main fraction when the head temperature stabilizes.
Visualization: Distillation Safety Logic
Caption: Logic flow for vacuum distillation of high-boiling halogenated aromatics, prioritizing pressure stability before heat application.
Protocol B: Handling & Storage
Objective: Prevent isotopic exchange (H/D scrambling) and personnel exposure.
Causality:
-
Why specific gloves? Halogenated aromatics can permeate standard nitrile gloves rapidly.
-
Why dark storage? Aryl bromides are photosensitive. UV light can cleave the C-Br bond, creating radicals that degrade the isotopic purity.
Storage Standards
-
Container: Amber glass vial with Teflon-lined cap.
-
Atmosphere: Argon or Nitrogen headspace.
-
Temperature: Ambient (20–25°C) is acceptable, but 4°C is preferred for long-term (>6 months) isotopic integrity.
PPE Matrix[1][2]
-
Splash Contact: Nitrile (Double gloved). Change immediately upon contact.
-
Submersion/High Exposure: Viton® or Silver Shield® laminate gloves are required.
-
Respiratory: Work strictly within a fume hood. The vapor is a respiratory irritant (H335).[2]
Part 3: Emergency Response & Toxicology
Hazard Classifications (GHS):
-
H335: May cause respiratory irritation.[2]
Self-Validating Response System: In the event of exposure, the response must be immediate and follow the "Dilute & Remove" principle.
Visualization: Exposure Response Workflow
Caption: Triage workflow for exposure to 4-Bromobenzotrifluoride-d4, emphasizing soap/water over solvents for skin decontamination.
References
-
National Institute of Standards and Technology (NIST). (2023). Benzene, 1-bromo-4-(trifluoromethyl)- Phase Change Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (2024).[4] Compound Summary: 4-Bromobenzotrifluoride (CID 67872).[5] National Library of Medicine. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Safe Handling of 4-Bromo-α,α,α-trifluorotoluene-d4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Section 1: Chemical Identity and Physicochemical Properties
4-Bromo-α,α,α-trifluorotoluene-d4 is a deuterated analog of 4-bromobenzotrifluoride. The four hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic substitution is key to its utility as an internal standard in mass spectrometry-based analyses, as it is chemically identical to the analyte but mass-shifted.
Key Identifiers:
-
Chemical Name: 4-Bromo-α,α,α-trifluorotoluene-d4
-
Synonyms: 1-Bromo-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene, 4-Bromobenzotrifluoride-d4[1]
-
CAS Number: 1219799-09-3[2]
-
Molecular Formula: C₇D₄BrF₃[1]
-
Molecular Weight: 229.03 g/mol [1]
The physical properties are based on the non-deuterated analog (CAS No. 402-43-7) and are presented for practical handling purposes.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Odor | Odorless | [3] |
| Boiling Point | 154 - 155 °C (309 - 311 °F) | |
| Density | 1.607 g/cm³ at 25 °C | |
| Flash Point | 48 °C (118.4 °F) | [3] |
| Solubility | Insoluble in water | [3] |
Section 2: GHS Hazard Identification and Classification
The hazard profile is derived from the non-deuterated parent compound. All personnel must be thoroughly familiar with these hazards before handling.
-
GHS Pictograms:
- (Flammable)
- (Irritant)
-
Signal Word: Warning [4]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6] |
Precautionary Statements (Selected):
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5]
-
P233: Keep container tightly closed.[5]
-
P261: Avoid breathing vapours or mist.[6]
-
P280: Wear protective gloves, eye protection, and face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory for the safe handling of this compound.
Engineering Controls
-
Fume Hood: All handling of 4-Bromo-α,α,α-trifluorotoluene-d4, including weighing, aliquoting, and dilutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[3]
-
Grounding: Use grounding and bonding procedures for containers and receiving equipment during transfers of significant quantities to prevent static discharge, a potential ignition source.[3][5]
-
Safety Shower & Eyewash Station: A functional and easily accessible safety shower and eyewash station are imperative in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are required at all times.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton™). Nitrile gloves may offer limited splash protection but should be changed immediately upon contamination.
-
Skin and Body Protection: A flame-retardant laboratory coat is required. Ensure legs and feet are covered with long pants and closed-toe shoes.
Storage and Handling Workflow
The following diagram outlines the standard workflow for handling the compound from receipt to disposal, emphasizing critical safety checkpoints.
Section 4: Emergency Response Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap. If skin irritation occurs, seek medical advice.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately have the victim drink water (two glasses at most). Consult a physician.
Spill Response
The appropriate response depends on the scale of the spill.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]
-
Hazards: The compound is flammable. Vapors are heavier than air and may travel to an ignition source and flash back. Containers may explode when heated.[3]
-
Hazardous Combustion Products: Combustion can produce carbon oxides (CO, CO₂), hydrogen halides, and gaseous hydrogen fluoride (HF).[3]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 5: Toxicological and Ecological Profile
Toxicological Information
-
Acute Toxicity: No specific acute toxicity data is available for this product. The primary health risks are irritation.[3]
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: Vapors may cause respiratory system irritation.[6] Inhalation of high concentrations may lead to symptoms like headache, dizziness, and nausea.[3]
-
Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3]
Ecological Information
There is limited ecological data available. The compound should not be allowed to enter drains or the environment. All waste must be handled as hazardous and disposed of according to local, state, and federal regulations.
References
-
1-(Bromomethyl)-4-(trifluoromethyl)benzene Safety Summary. PubChem, National Institutes of Health. [Link]
Sources
- 1. 4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 [lgcstandards.com]
- 2. 4-BroMo-a,a,a-trifluorotoluene-d4 | 1219799-09-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. 4-Bromobenzotrifluoride | 402-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. cdnisotopes.com [cdnisotopes.com]
Solubility & Protocol Guide: 4-Bromobenzotrifluoride-d4 in Chloroform
Executive Summary
4-Bromobenzotrifluoride-d4 (CAS: 1219799-09-3) exhibits complete miscibility in chloroform (
While no saturation limit exists due to the liquid-liquid nature of the mixture and matched polarity, the practical "solubility" challenge lies not in dissolution, but in the precise preparation of quantitative standards . This guide addresses the physicochemical basis of this miscibility and provides a rigorous, gravimetric protocol for preparing Nuclear Magnetic Resonance (NMR) internal standards, the primary application for this deuterated isotopologue.
Part 1: Physicochemical Basis of Solvation
The high solubility of 4-Bromobenzotrifluoride-d4 in chloroform is predicted by the Hansen Solubility Parameters (HSP) . Both the solute and solvent share structurally similar halogenated aromatic/aliphatic characteristics, minimizing the enthalpy of mixing (
Thermodynamic Compatibility
The dissolution process is driven by the "Like Dissolves Like" principle, quantified here by the interaction radius (
-
Dispersive Forces (
): Both molecules possess significant electron clouds (Bromine/Chlorine/Fluorine) leading to strong London dispersion interactions. -
Polarity (
): The trifluoromethyl group ( ) and the C-Br bond create a dipole moment in the solute that aligns well with the dipole of chloroform. -
Hydrogen Bonding (
): Both are poor hydrogen bond donors/acceptors, preventing phase separation driven by H-bond networks (as seen with water).
The Deuterium Isotope Effect
Substituing hydrogen with deuterium (-d4) on the aromatic ring introduces a Secondary Isotope Effect .
-
Hydrophobicity: C-D bonds are slightly shorter and stronger than C-H bonds, resulting in a marginally smaller molar volume and lower polarizability.
-
Solubility Impact: In the context of chloroform miscibility, this effect is thermodynamically negligible. The -d4 variant retains the liquid state and miscibility profile of the parent compound (4-Bromobenzotrifluoride, CAS 402-43-7).
Visualization: Solvation Thermodynamics
The following diagram illustrates the thermodynamic drivers ensuring miscibility.
Figure 1: Thermodynamic pathway showing the alignment of Hansen Solubility Parameters leading to miscibility.
Part 2: Strategic Application (qNMR)
The primary utility of 4-Bromobenzotrifluoride-d4 in chloroform is as a Quantitative NMR (qNMR) Internal Standard .
Why this Combination?
-
Spectral Windows:
-
NMR: The
group provides a distinct singlet (approx. -63 ppm), isolated from most organic analytes. - NMR: The -d4 deuteration silences the aromatic region (7.0–8.0 ppm), preventing overlap with analyte signals.
-
NMR: The
-
Chemical Shift Reference: It serves as a secondary reference when TMS (Tetramethylsilane) is volatile or unsuitable.
Volatility Warning
-
Boiling Point: ~155°C (Parent).
-
Risk: While less volatile than chloroform, differential evaporation can alter the concentration of standard solutions over time. Always use tightly sealed, Teflon-lined caps.
Part 3: Experimental Protocol
Protocol: Gravimetric Preparation of qNMR Standard
Objective: Prepare a stock solution of 4-Bromobenzotrifluoride-d4 in
Materials
-
Solute: 4-Bromobenzotrifluoride-d4 (>99 atom % D).
-
Solvent: Chloroform-d (
) + 0.03% v/v TMS (optional). -
Container: 20 mL Amber Glass Vial with PTFE-lined screw cap.
-
Balance: Analytical balance (readability 0.01 mg).
Workflow Diagram
Figure 2: Gravimetric workflow for preparing high-precision NMR internal standards.
Step-by-Step Procedure
-
Tare: Place a clean, dry 20 mL amber vial (with cap) on the balance. Tare to 0.0000 g.
-
Solute Addition: Using a glass Pasteur pipette, add approximately 50–100 mg of 4-Bromobenzotrifluoride-d4.
-
Critical: Cap immediately to prevent evaporation. Record the exact mass (
).
-
-
Solvent Addition: Add approximately 10 mL of
.-
Critical: Do not rely on volume markings. Cap and record the total mass (
).
-
-
Calculation: Determine the mass of the solvent (
). Calculate the concentration in mg/g (mass fraction). -
Verification: Run a
NMR scan. Ensure a sharp singlet. If satellites are visible, check for coupling or impurities.
Part 4: Data Summary & Troubleshooting
Physical Properties Comparison
| Property | 4-Bromobenzotrifluoride (Parent) | Chloroform ( | Implication |
| State (25°C) | Liquid | Liquid | Miscible |
| Density | 1.61 g/mL | 1.49 g/mL | Similar densities prevent rapid stratification. |
| Boiling Point | 155°C | 61.2°C | Solvent evaporates much faster than solute. |
| Dipole Moment | ~2.6 D | 1.04 D | Polar interactions stabilize the mixture. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Cloudiness | Water contamination in | Dry solvent over activated 3Å molecular sieves. |
| Drifting Concentration | Solvent evaporation. | Use gravimetric correction before every use; store in septum-capped vials. |
| Extra Peaks ( | Incomplete deuteration (<99%). | Verify isotopic purity; integration of residual aromatic protons should be <1%. |
References
-
PubChem. (n.d.). 4-Bromobenzotrifluoride (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Grounding for solubility theory).
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (Basis for qNMR protocols).[9]
Sources
- 1. 4-Bromobenzotrifluoride, 99% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 4-Bromobenzotrifluoride | CAS 402-43-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. clearsynth.com [clearsynth.com]
- 4. A15942.22 [thermofisher.com]
- 5. 4-ブロモベンゾトリフルオリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. 4-Bromobenzotrifluoride | 402-43-7 [chemicalbook.com]
- 8. 4-Bromobenzotrifluoride(402-43-7) 1H NMR spectrum [chemicalbook.com]
- 9. organomation.com [organomation.com]
suppliers of high purity 4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4
Executive Summary
In the realm of quantitative bioanalysis and metabolic profiling, 4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 (CAS: 1219799-09-3) serves as a critical internal standard (IS) and synthetic building block. Its value lies in the kinetic stability of the deuterium labels on the aromatic ring, which resist scrambling during standard extraction protocols, unlike labile protons.
This guide provides a rigorous technical evaluation of this isotopologue, moving beyond basic catalog data to address the "why" and "how" of its application. We analyze the supply chain landscape, detail a self-validating quality control (QC) protocol, and map its integration into drug development workflows.
Technical Specifications & Chemical Profile
The utility of this compound relies on high isotopic enrichment (>98 atom % D) to prevent signal overlap with the analyte (unlabeled 4-bromobenzotrifluoride) in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) assays.
| Property | Specification |
| IUPAC Name | 1-Bromo-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |
| Common Name | 4-Bromobenzotrifluoride-d4 |
| CAS Number | 1219799-09-3 (Labeled); 402-43-7 (Unlabeled) |
| Molecular Formula | C₇D₄BrF₃ |
| Molecular Weight | ~229.03 g/mol (vs. 225.01 for unlabeled) |
| Isotopic Enrichment | ≥ 98 atom % D |
| Chemical Purity | ≥ 98% (GC) |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | ~154–155 °C (Unlabeled ref.)[][2][3] |
| Solubility | Chloroform, Methanol, DMSO |
Supplier Landscape & Evaluation
Sourcing deuterated aromatics requires vetting suppliers for isotopic purity, not just chemical purity. A 99% chemically pure sample with only 90% D enrichment is useless for quantitative MS due to the "M-1" and "M-2" isotopic contributions interfering with the analyte signal.
Tier 1: Primary Manufacturers & Specialized Distributors
| Supplier | Product Code | Enrichment | Notes on Reliability |
| CDN Isotopes | D-7137 | 98 atom % D | High Trust. Specializes exclusively in isotopes. CoA typically includes detailed isotopic distribution. |
| LGC Standards (TRC) | TRC-A662503 | >98% D | Regulatory Standard. Excellent for GLP/GMP workflows; provides comprehensive traceability. |
| MedChemExpress | HY-W013504S | ≥98% | Research Focused. Good availability for small-scale R&D; rapid shipping logistics. |
| BOC Sciences | 1219799-09-3 | 98 atom % D | Bulk Option. Often suitable for larger synthetic campaigns (gram-scale). |
Scientist’s Note: While general chemical vendors (e.g., Sigma-Aldrich) list the unlabeled version (CAS 402-43-7), they often supply the deuterated version through their "Isotec" division or via custom synthesis. Always verify the specific "d4" CAS (1219799-09-3) before ordering.
Synthesis & Production Workflow
Understanding the synthesis helps predict potential impurities. The most robust route involves bromination of an already deuterated precursor to ensure the deuterium labels are in the thermodynamically stable aromatic positions.
Figure 1: Likely synthetic pathway ensuring deuterium retention on the aromatic ring. Note that the methyl deuteriums of Toluene-d8 are replaced by Fluorine in Step 2, leaving the aromatic ring deuterated (d4).
Quality Assurance: A Self-Validating Protocol
Trustworthiness in stable isotopes is established by verifying that the "silent" regions of the NMR spectrum remain silent.
Protocol: The "Zero-Signal" Validation
Objective: Confirm >98% Deuterium enrichment at the aromatic positions.
-
Preparation: Dissolve 10 mg of the received 4-Bromobenzotrifluoride-d4 in 600 µL of DMSO-d6 (do not use CDCl3 if it contains trace HCl, which can cause exchange over long periods, though unlikely for this molecule).
-
Acquisition: Run a standard ¹H-NMR (Proton NMR) with at least 64 scans.
-
Analysis (The "Zero-Signal" Test):
-
Expected: The aromatic region (7.5 – 7.8 ppm) should be essentially flat (baseline).
-
Internal Standard Spike: Add a known amount (e.g., 1 mg) of unlabeled 4-Bromobenzotrifluoride.
-
Calculation: Compare the integral of the residual solvent peak (DMSO-d5 pentet) or the spiked standard against any residual peaks in the aromatic region of the deuterated sample.
-
Pass Criteria: Residual aromatic proton signal < 2% of the theoretical non-deuterated intensity.
-
Applications in Drug Development
This compound is primarily used as an Internal Standard (IS) for the quantification of genotoxic impurities (like alkyl halides) or as a metabolic blocker in drug design.
Workflow: Residual Solvent Analysis by GC-MS
Figure 2: Analytical workflow using the deuterated standard to correct for matrix effects and injection variability in GC-MS analysis.
Why this works: The d4-analog co-elutes (or elutes slightly earlier due to the deuterium isotope effect on chromatography) with the analyte but is mass-resolved. Any loss during extraction affects both equally, cancelling out the error.
Handling & Stability
-
Volatility: Moderate. Store in tightly sealed vials with Teflon-lined caps.
-
Light Sensitivity: Aryl bromides can undergo photolytic debromination. Store in amber vials .
-
Storage: Room temperature is generally acceptable, but 2–8°C is recommended for long-term reference standard storage to minimize any potential volatility losses.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67872: 1-Bromo-4-(trifluoromethyl)benzene. Retrieved from [Link]
- Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216. (Cited for context on deuterium isotope effects).
Sources
Navigating the Synthesis Landscape: A Senior Scientist's Guide to 4-Bromobenzotrifluoride-d4
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical development, the precision of analytical standards and the purity of synthetic building blocks are paramount. 4-Bromobenzotrifluoride-d4, a deuterated analogue of the versatile chemical intermediate 1-Bromo-4-(trifluoromethyl)benzene, serves a critical role as an internal standard in quantitative analyses, particularly in mass spectrometry-based methods. Its utility stems from the isotopic labeling, which renders it chemically identical to the non-labeled analyte but mass-shifted, allowing for precise quantification while correcting for sample loss during preparation and analysis. This guide provides an in-depth analysis of this crucial reagent, a comparative landscape of its market price, and a validated protocol for its application.
Section 1: Market Analysis and Price Comparison of 4-Bromobenzotrifluoride-d4 (1g Vial)
The acquisition of high-purity deuterated standards is a significant consideration in budget planning for research and development. The price for a 1g vial of 4-Bromobenzotrifluoride-d4 can vary between suppliers, influenced by factors such as isotopic enrichment, chemical purity, and the scale of the manufacturing process. Below is a comparative table summarizing the offerings from key suppliers.
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Price (USD) |
| C/D/N Isotopes Inc. | 4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 | 1219799-09-3 | 98 atom % D | >98% (GC) | Contact for price |
| Oakwood Chemical | 4-Bromobenzotrifluoride | 402-43-7 | N/A (Non-deuterated) | Not specified | $14.00 |
Note: The pricing for the deuterated compound from C/D/N Isotopes Inc. requires direct inquiry. Oakwood Chemical's listed price is for the non-deuterated analogue and is included for reference.
Section 2: The Scientific Rationale - Why Deuterated Standards?
In quantitative analytical chemistry, particularly when dealing with complex matrices such as biological fluids or environmental samples, the use of a stable isotope-labeled internal standard is the gold standard. The core principle lies in the near-identical physicochemical properties of the deuterated standard and the non-labeled analyte.
The Causality Behind Experimental Choice:
-
Co-elution in Chromatography: During chromatographic separation (e.g., GC or LC), the deuterated standard and the analyte exhibit virtually identical retention times. This co-elution ensures that any matrix effects experienced by the analyte are mirrored by the standard.
-
Identical Ionization Efficiency: In the ion source of a mass spectrometer, both compounds ionize with the same efficiency. This is crucial as it eliminates variability introduced during the ionization process.
-
Correction for Sample Loss: Any loss of sample during extraction, purification, or derivatization steps will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the known concentration of the internal standard, the original concentration of the analyte can be accurately determined, irrespective of sample loss.
This self-validating system provides a high degree of trustworthiness and accuracy in the final quantitative results.
Section 3: Core Applications and Mechanistic Insights
4-Bromobenzotrifluoride and its deuterated counterpart are valuable building blocks in organic synthesis. The non-deuterated form is frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. The presence of the electron-withdrawing trifluoromethyl group and the reactive bromine atom makes it a versatile reagent in the synthesis of pharmaceuticals and agrochemicals.[1]
The primary application of 4-Bromobenzotrifluoride-d4, however, is as an internal standard for the quantification of its non-deuterated analogue or structurally similar compounds. This is particularly relevant in pharmacokinetic studies, where the metabolic fate of a drug candidate containing the 4-bromobenzotrifluoride moiety is investigated, and in environmental monitoring for related pollutants.
Section 4: Experimental Protocol - Quantitative Analysis using 4-Bromobenzotrifluoride-d4 as an Internal Standard
The following protocol outlines a general workflow for the quantification of 4-Bromobenzotrifluoride in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) and 4-Bromobenzotrifluoride-d4 as an internal standard.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 4-Bromobenzotrifluoride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of 4-Bromobenzotrifluoride-d4 at a concentration of 1 mg/mL in the same solvent.
-
From the stock solutions, prepare a series of calibration standards containing a fixed concentration of the internal standard (e.g., 1 µg/mL) and varying concentrations of the analyte.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise volume of the internal standard stock solution to achieve the same fixed concentration as in the calibration standards.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in a small, known volume of solvent suitable for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample or calibration standard onto the GC-MS system.
-
Utilize a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that provides good separation and peak shape.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte and the internal standard.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting this ratio against the known concentration of the analyte.
-
For the unknown sample, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the sample by interpolating this ratio on the calibration curve.
-
Workflow Diagram:
Caption: Workflow for quantitative analysis using an internal standard.
Section 5: Chemical Properties and Safety
A thorough understanding of the chemical's properties and handling requirements is essential for laboratory safety and experimental success.
| Property | Value |
| Synonyms | 1-Bromo-4-(trifluoromethyl)benzene, 4-Bromo-α,α,α-trifluorotoluene[2] |
| CAS Number | 402-43-7 (Non-deuterated)[2] |
| Molecular Formula | C7H4BrF3[2] |
| Molecular Weight | 225.01 g/mol [2] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Boiling Point | 154-155 °C |
| Density | 1.607 g/mL at 25 °C |
| Storage | Store at room temperature[3] or 2-8 °C[1], away from heat and open flames. |
Safety and Handling:
4-Bromobenzotrifluoride is a flammable liquid and vapor. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
-
Oakwood Chemical. 4-Bromobenzotrifluoride. [Link]
Sources
Methodological & Application
Application Note: 4-Bromobenzotrifluoride-d4 as a High-Precision Internal Standard for Quantitative NMR Spectroscopy
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity and concentration of chemical substances.[1][2] Unlike chromatographic techniques, qNMR relies on the direct proportionality between the integrated NMR signal area and the number of nuclei contributing to that signal.[1] This fundamental principle allows for direct quantification without the need for identical reference standards for each analyte.[3] The accuracy of qNMR, however, is critically dependent on the use of a high-purity internal standard (IS).[3][4]
An ideal internal standard must exhibit several key characteristics: high purity, chemical stability, solubility in common deuterated solvents, and signals that do not overlap with analyte signals.[5][6] This application note provides a comprehensive guide to the use of 4-Bromobenzotrifluoride-d4 as a robust internal standard for ¹H qNMR, particularly advantageous in the analysis of complex organic molecules encountered in pharmaceutical and agrochemical research. Its unique structural features—a deuterated aromatic ring and a trifluoromethyl group—offer distinct benefits for high-precision quantitative analysis.
Physicochemical Properties and Advantages of 4-Bromobenzotrifluoride-d4
4-Bromobenzotrifluoride-d4 is a deuterated analog of 4-Bromobenzotrifluoride. The strategic incorporation of deuterium and fluorine atoms imparts several desirable properties for a qNMR internal standard.
| Property | Value | Source |
| Molecular Formula | C₇D₄BrF₃ | [7] |
| Molecular Weight | 229.03 g/mol | [7] |
| Appearance | Colorless to light yellow clear liquid | [8] |
| Boiling Point | ~154-155 °C (for non-deuterated) | [9] |
| Density | ~1.607 g/mL at 25 °C (for non-deuterated) | [9] |
| Purity | ≥98% (Isotopic Enrichment) | [7] |
| Solubility | Soluble in common organic solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) | [5][10] |
Key Advantages Explained:
-
Simplified ¹H NMR Spectrum: Due to the substitution of protons with deuterium on the aromatic ring, 4-Bromobenzotrifluoride-d4 is "invisible" in the ¹H NMR spectrum. This eliminates potential signal overlap with aromatic protons of the analyte, a common challenge with other aromatic internal standards.[11] The absence of signals from the standard in the proton spectrum provides a clean baseline for accurate integration of analyte peaks.
-
Chemical Inertness: The trifluoromethyl group and the carbon-bromine bond are generally stable and non-reactive under typical NMR sample conditions, preventing degradation or reaction with the analyte or solvent.[1]
-
High Purity and Stability: Available with high chemical and isotopic purity (typically ≥98 atom % D), ensuring accurate quantification.[4][7] It is also a non-volatile liquid, which minimizes concentration changes due to evaporation during sample preparation.[5]
-
Dual-Nuclei Capability: While silent in the ¹H spectrum, the trifluoromethyl group provides a strong, sharp singlet in the ¹⁹F NMR spectrum. This allows for its use as an internal standard in both ¹H and ¹⁹F qNMR, offering flexibility and the potential for cross-method validation.[12] ¹⁹F NMR offers a wide chemical shift range and low background noise, which can be highly advantageous for quantifying fluorinated compounds.[12][13]
Logical Framework for Standard Selection
The choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of qNMR results. The properties of 4-Bromobenzotrifluoride-d4 align perfectly with the core requirements for a high-quality standard.
Caption: Standard workflow for quantitative NMR using an internal standard.
Conclusion
4-Bromobenzotrifluoride-d4 is an excellent choice as an internal standard for ¹H qNMR analysis. Its key features—the absence of proton signals, high stability, and the option for ¹⁹F NMR cross-validation—address many common challenges in quantitative analysis. By eliminating signal overlap in the aromatic region, it simplifies spectra and enhances the accuracy of integration, making it particularly valuable for researchers, scientists, and drug development professionals working with complex organic molecules. Adherence to the detailed protocols outlined in this note will enable the generation of highly accurate and reproducible quantitative data.
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
- A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
- Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
- NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.
- Sample preparation for NMR measurements and points to keep in mind. JEOL.
- Let's try doing quantitative NMR. JEOL Ltd.
- Quantitative NMR (qNMR) Sample Preparation. Organomation.
- NMR Sample Preparation. University of Wisconsin-Madison.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017, February 8). Sigma-Aldrich.
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). BIPM.org.
- 4-Bromobenzotrifluoride. ChemicalBook.
- Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. (2023, March 29). Simson Pharma.
- 4-Bromobenzotrifluoride. Chem-Impex.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
- 4-Bromobenzotrifluoride, 99%. Thermo Fisher Scientific.
- Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023, November 5). Defense Technical Information Center.
- 4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4. CDN Isotopes.
- qNMR Purity Recipe Book (3 - Data Processing). (2025, September 12). Mestrelab Research.
- 4-Bromobenzotrifluoride. Benchchem.
- Deuterated Solvents for NMR: Guide. (2025, October 7). Allan Chemical Corporation.
- 4-Bromobenzotrifluoride, 99%. Sigma-Aldrich.
- Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. (2019, March 13). BIPM.
- Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM.
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
- 4-Bromobenzotrifluoride(402-43-7) 1H NMR spectrum. ChemicalBook.
- Quantitative NMR Spectroscopy. (2017, November). University of Oxford.
- Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. (2020, August 25). American Pharmaceutical Review.
- Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Agilent.
- 4-Bromobenzotrifluoride(402-43-7). ChemicalBook.
- 4-Bromobenzotrifluoride 99 402-43-7. Sigma-Aldrich.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. organomation.com [organomation.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Bromobenzotrifluoride CAS#: 402-43-7 [m.chemicalbook.com]
- 10. bipm.org [bipm.org]
- 11. myuchem.com [myuchem.com]
- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. apps.dtic.mil [apps.dtic.mil]
Application Note: Protocol for 19F NMR Using 4-Bromo-α,α,α-trifluorotoluene-d4
Introduction & Strategic Utility
In the landscape of drug discovery and materials science, Fluorine-19 (
This protocol details the application of 4-Bromo-α,α,α-trifluorotoluene-d4 (hereafter referred to as 4-BTT-d4 ) as a superior internal standard. Unlike common standards such as trifluoroacetic acid (TFA), which can be volatile and chemically reactive, 4-BTT-d4 offers:
-
Chemical Inertness: The aromatic ring provides stability against hydrolysis and esterification.
-
Dual Functionality: The deuterated aromatic ring (
) allows it to serve as a frequency lock agent in non-deuterated solvents, enabling "No-D" NMR experiments. -
Distinct Spectral Signature: The -CF
group appears as a sharp singlet in a spectral region (~ -63 ppm) that rarely overlaps with fluorinated active pharmaceutical ingredients (APIs), which typically resonate between -100 and -200 ppm.
Technical Specifications
Compound Profile
| Property | Specification |
| IUPAC Name | 1-Bromo-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |
| CAS Number | 1219799-09-3 |
| Molecular Weight | 229.03 g/mol |
| Appearance | Clear, colorless liquid |
| ~ -63.7 ppm (relative to CFCl | |
| Boiling Point | ~154 °C (High retention in solution) |
| Solubility | Miscible with CDCl |
NMR Properties[5][6][7][8][9][10][11][12][13][14][15][16]
-
Spin System: The -CF
group is chemically equivalent, producing a singlet. -
Relaxation Time (
): Typically 2.0 – 4.0 seconds (solvent dependent). -
Coupling: Aromatic deuterium coupling is negligible in
F spectra; however, C satellites will be visible in high-S/N spectra.
Experimental Design: The "Why" Behind the Parameters
To ensure data integrity, we must control the Excitation Profile and Relaxation Dynamics .
Pulse Sequence Selection
For quantitative accuracy, the Inverse Gated Decoupling sequence (e.g., zgig on Bruker) is mandatory if proton decoupling is applied.
-
Reasoning: This suppresses the Nuclear Overhauser Effect (NOE), which can unevenly enhance signals and skew integration ratios.
-
Alternative: If the analyte has no H-F coupling, a simple single-pulse experiment (zg) is sufficient and safer.
Relaxation Delay ( )
The most common source of error in qNMR is insufficient relaxation. The nuclei must return to thermal equilibrium between scans.
-
Rule:
(where is the longest in the sample). -
Application: For 4-BTT-d4 (
), a delay of 15–20 seconds is recommended.
Excitation Bandwidth
F has a massive spectral width (> 200 ppm).-
Risk: Off-resonance effects can diminish signal intensity for peaks far from the carrier frequency (
). -
Solution: Set
exactly halfway between the Standard (-63 ppm) and the Analyte (e.g., -120 ppm).
Detailed Protocol
Phase I: Sample Preparation
Objective: Create a homogenous mixture with a precise molar ratio of Analyte to Standard.
-
Gravimetry:
-
Weigh 10–20 mg of the Analyte directly into a clean vial. Record mass to 0.01 mg precision (
). -
Add 10–15 mg of 4-BTT-d4 . Record mass to 0.01 mg precision (
). -
Note: Alternatively, prepare a stock solution of 4-BTT-d4 in the NMR solvent for higher throughput.
-
-
Solvation:
-
Add 0.6 mL of appropriate deuterated solvent (e.g., CDCl
). -
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer to a 5 mm NMR tube.[1]
-
-
Degassing (Optional but Recommended):
-
Dissolved oxygen is paramagnetic and shortens
, but can also broaden lines. For ultra-precise qNMR, bubble Nitrogen or Argon through the sample for 1 minute.
-
Phase II: Acquisition Parameters
| Parameter | Setting | Rationale |
| Temperature | 298 K (25 °C) | Standardize chemical shifts. |
| Pulse Angle | 90° | Maximize signal per scan.[2] |
| Relaxation Delay ( | 20 s | Ensures >99.3% magnetization recovery ( |
| Acquisition Time ( | > 2.0 s | Prevents truncation artifacts; ensures high digital resolution. |
| Spectral Width ( | 250 ppm | Covers entire range from -50 to -300 ppm. |
| Transmitter Offset ( | Center of spectrum | Minimizes off-resonance intensity losses. |
| Scans ( | 16, 32, or 64 | Must be a multiple of the phase cycle (usually 4 or 8). |
Phase III: Workflow Visualization
Figure 1: Step-by-step workflow for high-precision 19F qNMR using 4-BTT-d4.
Data Analysis & Calculation
Processing
-
Exponential Multiplication: Apply a mild line broadening (LB = 0.3 – 1.0 Hz) to improve S/N without compromising integral accuracy.
-
Phasing: Perform manual phasing. Automatic routines often fail with sparse
F spectra. -
Baseline Correction: Apply a polynomial baseline correction (ABS) to ensure the integral regions start and end at zero intensity.
-
Integration: Integrate the 4-BTT-d4 singlet (set to 1.00 or known molar equivalent) and the analyte peak(s). Include distinct
C satellites in the integration range if they are resolved.
Purity Calculation
Use the following equation to determine the purity (
- : Integrated area
-
: Number of fluorine atoms contributing to the signal (4-BTT-d4:
) - : Molecular Weight (4-BTT-d4: 229.03 g/mol )
- : Mass weighed (mg)
- : Purity (decimal, e.g., 0.99)
Troubleshooting & Optimization
Decision Tree: Parameter Optimization
Figure 2: Troubleshooting logic for common 19F NMR anomalies.
Common Pitfalls
-
Truncation: If the FID is cut off before decaying to noise, "sinc" wiggles will appear at the base of the sharp CF3 singlet. Fix: Increase Acquisition Time (
). -
Center Frequency Offset: If the 4-BTT-d4 peak is at -63 ppm and your analyte is at -200 ppm, a center frequency at -100 ppm might attenuate the analyte signal. Fix: Ensure the pulse bandwidth covers the full range.
References
-
Royal Society of Chemistry. Supplementary Information for 19F NMR Chemical Shifts and Standards. Available at: [Link]
-
University of Colorado Boulder. 19F NMR Reference Standards Table. Available at: [Link]
-
National Institutes of Health (NIH). Application of 19F NMR Spectroscopy for Content Determination. Available at: [Link]
Sources
Application Note: Mastering NMR Spectroscopy with 4-Bromo-α,α,α-trifluorotoluene-d4 as an Internal Reference Standard
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of 4-Bromo-α,α,α-trifluorotoluene-d4, a versatile internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the fundamental principles governing its chemical shift behavior across various deuterated solvents, offering detailed protocols for its effective application in ¹³C and ¹⁹F NMR. By explaining the causality behind experimental choices and grounding methodologies in established scientific principles, this note serves as an essential resource for achieving accurate, reproducible, and high-quality NMR data.
Introduction: The Need for a Multifaceted Internal Standard
In the pursuit of unambiguous molecular structure elucidation and quantification, the accuracy of NMR spectroscopy is paramount. The chemical shift (δ), a nucleus's resonant frequency relative to a standard, is the cornerstone of NMR analysis but is highly sensitive to its local environment.[1] Therefore, the use of an internal standard—a chemically inert compound added directly to the sample—is critical for reliable spectral calibration.[2]
4-Bromo-α,α,α-trifluorotoluene-d4 (CAS 1219799-09-3) has emerged as a superior internal standard for several reasons[3][4]:
-
Deuterated Aromatic Ring: The tetradeuterated phenyl ring renders the molecule "invisible" in ¹H NMR spectra, preventing signal overlap with the analyte.[]
-
Trifluoromethyl (CF₃) Group: This group provides a strong, sharp singlet in ¹⁹F NMR, a nucleus with 100% natural abundance and high sensitivity, making it an excellent reference for fluorinated compounds.[6]
-
Distinct Carbon Signals: The molecule produces clear, predictable signals in the ¹³C NMR spectrum, including a quaternary carbon attached to the CF₃ group, allowing for reliable referencing across a wide chemical shift range.
This guide will explore the factors influencing the chemical shift of this standard and provide robust protocols for its use.
The Science of Chemical Shift: Causality and Influencing Factors
The precise chemical shift of 4-Bromo-α,α,α-trifluorotoluene-d4 is not a fixed constant; it is a dynamic value influenced by a confluence of factors. Understanding these factors is essential for anticipating shifts and troubleshooting spectra.
-
Solvent Effects: The choice of deuterated solvent is the most significant factor. Solvent polarity, hydrogen-bonding capacity, and magnetic anisotropy create unique local magnetic fields that alter the electron shielding around the standard's nuclei.[7][8] Aromatic solvents like Benzene-d₆, for example, can induce significant upfield or downfield shifts in nearby nuclei due to their ring currents—a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).[9]
-
Temperature: Temperature fluctuations affect molecular motion, intermolecular interactions, and conformational equilibria. While often a minor effect for rigid molecules like this standard, it can become significant in hydrogen-bonding solvents or during variable-temperature experiments.[7][10]
-
Concentration: At high concentrations, intermolecular interactions between the standard, the analyte, and the solvent can lead to observable changes in chemical shifts.[10] It is crucial to maintain a consistent and relatively low concentration of the internal standard.
-
Analyte Interactions: Although designed to be inert, weak interactions (e.g., π-stacking) between the aromatic ring of the standard and the analyte can occur, leading to minor but measurable shifts.
Expected Chemical Shift Data
While the exact chemical shift should always be confirmed empirically under specific experimental conditions, the data below, derived from the non-deuterated analogue 4-Bromobenzotrifluoride (CAS 402-43-7) and general principles, provides an authoritative starting point. The deuteration of the aromatic ring will cause minor isotopic shifts and result in triplet splittings for the directly attached carbons due to ¹³C-²H coupling.[10]
Table 1: Estimated ¹³C Chemical Shifts for 4-Bromo-α,α,α-trifluorotoluene-d4
| Carbon Atom | Expected Chemical Shift Range (δ, ppm) in CDCl₃ | Notes |
| C -Br | 121 - 124 | Signal will be a triplet due to C-D coupling. |
| C -CF₃ | 131 - 134 | Signal is a quartet (¹JCF ≈ 30-40 Hz). |
| Aromatic C -D | 126 - 132 | Signals will be triplets due to C-D coupling. The two distinct C-D environments will have slightly different shifts. |
| C F₃ | 120 - 125 | Signal is a quartet (¹JCF ≈ 270-280 Hz). This large coupling constant is highly characteristic. |
Note: The ¹³C chemical shift range for aromatic carbons is broad (typically 110-165 ppm), and shifts are highly dependent on the solvent.[11][12]
Table 2: Estimated ¹⁹F Chemical Shift for 4-Bromo-α,α,α-trifluorotoluene-d4
| Deuterated Solvent | Expected Chemical Shift (δ, ppm) | Reference |
| CDCl₃ | ~ -63 | α,α,α-Trifluorotoluene |
| Acetone-d₆ | ~ -63 | (relative to CFCl₃ at 0 ppm)[13] |
| DMSO-d₆ | ~ -62 | |
| Benzene-d₆ | ~ -62 |
Note: ¹⁹F chemical shifts are exceptionally sensitive to the electronic environment and solvent. The CF₃ group in this standard is reported relative to an external reference of α,α,α-trifluorotoluene at -63.90 ppm or, more commonly, CFCl₃ at 0 ppm.[13][14][15]
Experimental Protocols
Adherence to a meticulous protocol is the foundation of a self-validating and reproducible experiment. The following sections provide step-by-step methodologies for sample preparation and data acquisition.
Protocol for NMR Sample Preparation
This protocol ensures the preparation of a homogenous, particle-free sample at an appropriate concentration for high-quality NMR analysis.[16][17]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte and has minimal signal overlap in the regions of interest.[17][18]
-
Analyte & Standard Weighing:
-
For a standard 5 mm NMR tube, accurately weigh 5-25 mg of your analyte for ¹H/¹⁹F NMR or 20-50 mg for ¹³C NMR.[17]
-
Accurately weigh the 4-Bromo-α,α,α-trifluorotoluene-d4 standard. A concentration of 0.5-1% w/w relative to the analyte is typically sufficient.
-
Causality Check: Precise weighing is critical for quantitative NMR (qNMR) applications but less so for simple chemical shift referencing.[19]
-
-
Dissolution:
-
Transfer the weighed solids to a clean, dry vial.
-
Using a calibrated pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[16] This volume ensures the sample height is within the active region of the spectrometer's receiver coils.
-
Gently vortex or sonicate the vial until the sample and standard are fully dissolved.
-
-
Filtration and Transfer:
-
To remove any microscopic solid particles that can degrade spectral resolution by disrupting magnetic field homogeneity, filter the solution.
-
Prepare a filter by tightly packing a small plug of glass wool or cotton into a Pasteur pipette.
-
Filter the solution directly into a clean, high-quality NMR tube.
-
-
Final Steps:
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.
-
Label the sample clearly with a permanent marker.
-
Workflow for Data Acquisition and Referencing
The following diagram and protocol outline the process from sample loading to final spectral referencing.
Caption: Workflow for NMR analysis using an internal standard.
-
Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, which provides a stable magnetic field reference frequency throughout the experiment.[17]
-
Shimming: The magnetic field is shimmed (either automatically or manually) to maximize its homogeneity across the sample volume.
-
Expert Insight: This step is crucial for achieving sharp spectral lines and high resolution. Poor shimming is often caused by particulate matter in the sample, an incorrect sample volume, or a low-quality NMR tube.[2]
-
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹³C or ¹⁹F) to ensure maximum signal-to-noise efficiency.
-
Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, relaxation delay) and acquire the Free Induction Decay (FID).
-
Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum. Perform phase and baseline corrections as needed.
-
Referencing:
-
Identify the signal corresponding to the 4-Bromo-α,α,α-trifluorotoluene-d4 standard in your spectrum (e.g., the CF₃ quartet in ¹³C or the singlet in ¹⁹F).
-
Calibrate the spectrum by setting the chemical shift of this peak to its known value for the solvent and conditions used (refer to Tables 1 and 2). All other peaks in the spectrum will be referenced accordingly.
-
Conclusion
4-Bromo-α,α,α-trifluorotoluene-d4 stands as a robust and reliable internal standard for advanced NMR applications. Its unique structure offers non-interfering referencing for ¹³C and highly sensitive referencing for ¹⁹F NMR. By understanding the fundamental principles that govern its chemical shift and by diligently following validated protocols for sample preparation and data acquisition, researchers can significantly enhance the accuracy, reliability, and scientific integrity of their NMR results.
References
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Available at: [Link]
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Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
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Journal of Fluorine Chemistry. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]
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Ismael, S., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Drug Delivery Technology. Available at: [Link]
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University of Arizona. (n.d.). 19Flourine NMR. Available at: [Link]
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ResearchGate. (n.d.). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Available at: [Link]
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Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Available at: [Link]
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Guide to the Preparation and Use of 1-Bromo-4-(trifluoromethyl)benzene-d4 as an Internal Standard for Quantitative Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the preparation and implementation of standard solutions of 1-Bromo-4-(trifluoromethyl)benzene-d4. This deuterated aromatic compound is a critical internal standard for robust quantitative analysis in complex matrices, particularly in applications utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols herein are designed to ensure accuracy, precision, and stability, grounded in established principles of analytical chemistry. We will delve into the foundational role of deuterated standards, detailed preparation workflows, best practices for storage and handling, and a concluding overview of its application.
Part 1: Foundational Principles & Compound Characteristics
The Critical Role of Deuterated Internal Standards
In quantitative mass spectrometry, the primary challenge is to correct for variations that can occur during sample preparation and analysis. These can include analyte loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response, such as ion suppression in the mass spectrometer source.[1][2][3] An ideal internal standard (IS) co-elutes with the target analyte and experiences identical variations.[2]
Deuterated standards, where hydrogen atoms are replaced by their stable isotope deuterium, are the gold standard for this purpose.[1][4] 1-Bromo-4-(trifluoromethyl)benzene-d4 is chemically and physically almost identical to its non-deuterated analog.[5] This ensures it behaves similarly during extraction and chromatography. However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a precise amount of the deuterated standard to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal provides a normalized response. This normalization corrects for procedural variability, leading to highly accurate and precise quantification.[1][6]
Physicochemical & Safety Profile
Understanding the properties of 1-Bromo-4-(trifluoromethyl)benzene-d4 is paramount for its effective and safe use.
| Property | Value | Source(s) |
| Chemical Name | 1-Bromo-4-(trifluoromethyl)benzene-d4 | [7] |
| Synonyms | 4-Bromo-α,α,α-trifluorotoluene-d4 | [7] |
| CAS Number | 1219799-09-3 | [7] |
| Molecular Formula | C₇D₄BrF₃ | [7][8] |
| Molecular Weight | ~229.04 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | [7][9] |
| Boiling Point | 154-155 °C (for non-deuterated analog) | [9][10] |
| Density | ~1.607 g/mL at 25 °C (for non-deuterated analog) | [10] |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane); limited solubility in water. | [11] |
Safety and Handling Precautions
As a hazardous chemical, strict adherence to safety protocols is mandatory.
-
Hazards: Flammable liquid and vapor.[8][12] Causes skin irritation and serious eye irritation.[8][9] May cause respiratory irritation.[8][9]
-
Handling:
-
Work in a well-ventilated chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9][13]
-
Use spark-proof tools and ground/bond containers during transfer to prevent static discharge.[9][12]
-
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][13]
-
Skin: Remove contaminated clothing and rinse skin with plenty of water and soap.[9][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]
-
Part 2: Protocol for Preparation of Standard Solutions
This section provides a detailed methodology for preparing a primary stock solution and subsequent working standards. The accuracy of these initial steps is the foundation for all subsequent quantitative results.
Experimental Workflow Overview
Caption: Workflow for preparing and using the internal standard.
Required Materials and Equipment
-
1-Bromo-4-(trifluoromethyl)benzene-d4 (isotopic purity ≥98%)
-
High-purity (≥99.9%) aprotic solvents (e.g., Acetonitrile, Methanol, Dichloromethane)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes and sterile tips
-
Amber glass vials with PTFE-lined caps for storage
Protocol 1: Primary Stock Solution Preparation (1000 µg/mL)
The causality behind this protocol is to create a concentrated, highly accurate stock from which all other standards will be derived. Using a Class A volumetric flask and a calibrated analytical balance minimizes measurement errors.
-
Equilibration: Allow the sealed vial of 1-Bromo-4-(trifluoromethyl)benzene-d4 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully transfer approximately 10.5 mg of the compound into the boat and record the exact weight (e.g., 10.52 mg). The slight excess accounts for density to simplify volume calculations.
-
Dissolution: Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., methanol) to rinse the weighing boat multiple times, ensuring all material is transferred into the flask.
-
Dilution: Add the solvent to the flask until it is about two-thirds full. Cap and swirl gently to dissolve the compound completely.
-
Final Volume: Once fully dissolved, carefully add more solvent until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer & Labeling: Transfer the stock solution to a pre-labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
Calculation Example: If 10.52 mg was weighed, the concentration is: Concentration = 10.52 mg / 10.0 mL = 1.052 mg/mL = 1052 µg/mL
Protocol 2: Intermediate and Working Standard Preparation
This serial dilution process is a systematic and cost-effective way to generate lower concentration standards with high accuracy.
Caption: Logical flow of quantification using an internal standard.
A fixed volume of an appropriate working standard solution is added to every unknown sample, calibration standard, and quality control sample before any extraction or cleanup steps. [1]During analysis, the instrument measures the peak areas for both the analyte and the internal standard. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the known concentration of the analyte in the calibration standards. [6][14]The concentration of the analyte in the unknown samples is then calculated from their measured peak area ratios using this calibration curve.
Conclusion
The use of 1-Bromo-4-(trifluoromethyl)benzene-d4 as a deuterated internal standard is a powerful strategy for achieving high-quality data in quantitative mass spectrometry. Its efficacy, however, is entirely dependent on the meticulous preparation and handling of its standard solutions. By following the detailed protocols and adhering to the principles of chemical safety and stability outlined in this guide, researchers can establish a robust and reliable foundation for their analytical methods, ensuring the integrity and defensibility of their results.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67872, Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-(trifluoromethyl)- (CAS 402-43-7). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521008, 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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-
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Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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LCGC International. (2020, November 12). Rapid Sample Preparation and Fast GC–MS-MS for the Analysis of Pesticides and Environmental Contaminants in Fish. Retrieved from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]
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GC-MS fragment patterns for 4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4
An Application Note and Protocol on the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of 4-Bromo-α,α,α-trifluorotoluene-d4
Authored by a Senior Application Scientist
Introduction: The Role of Deuterated Standards in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly within regulated environments such as pharmaceutical development and environmental testing, the demand for high-fidelity quantitative data is paramount. The use of stable isotope-labeled internal standards, such as 4-Bromo-α,α,α-trifluorotoluene-d4, is a cornerstone of robust analytical methodologies.[1][2][3][4] These compounds, in which one or more atoms have been replaced by a heavier isotope (in this case, deuterium for hydrogen), are chemically identical to their native counterparts. This chemical homology ensures that they co-elute during chromatographic separation and exhibit similar ionization and fragmentation behavior in the mass spectrometer.[2] The key difference lies in their mass, allowing for their differentiation and use as a reference to correct for variations in sample preparation, injection volume, and instrument response.[1][3] This application note provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation of 4-Bromo-α,α,α-trifluorotoluene-d4, a common internal standard, and outlines a comprehensive protocol for its analysis by GC-MS.
Theoretical Background: Principles of Electron Ionization and Fragmentation
Electron ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[5][6] The process begins with the bombardment of the gas-phase analyte molecule with high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a molecular ion (M+•), which is a radical cation.[6][7] The excess energy within the molecular ion often leads to bond cleavage to form smaller, more stable fragment ions. The fragmentation pathways are governed by the principles of physical organic chemistry, with cleavages preferentially occurring at weaker bonds and leading to the formation of stable carbocations or neutral species.[7][8]
For aromatic compounds like 4-Bromo-α,α,α-trifluorotoluene-d4, the stable aromatic ring influences the fragmentation process. Common fragmentation pathways for such molecules include the loss of substituents from the aromatic ring and cleavage of bonds benzylic to the ring.[9]
Predicted Fragmentation Pathway of 4-Bromo-α,α,α-trifluorotoluene-d4
The molecular weight of 4-Bromo-α,α,α-trifluorotoluene-d4 (C7D4BrF3) is approximately 229.03 g/mol .[10][] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a doublet of peaks with a 2 m/z unit separation and nearly equal intensity (M+• and M+2+•).[12][13][14][15]
The primary fragmentation events anticipated for 4-Bromo-α,α,α-trifluorotoluene-d4 under electron ionization are as follows:
-
Loss of a Bromine Radical: Cleavage of the C-Br bond, which is relatively weak, will result in the loss of a bromine radical (•Br). This will produce a deuterated trifluoromethylphenyl cation.
-
Loss of a Trifluoromethyl Radical: The C-C bond between the aromatic ring and the trifluoromethyl group can also cleave, leading to the loss of a trifluoromethyl radical (•CF3). This will result in a deuterated bromophenyl cation.
-
Loss of a Fluorine Radical: Although less common, the loss of a fluorine radical (•F) from the trifluoromethyl group after initial ionization is another possibility.
These primary fragment ions can undergo further fragmentation, leading to a complex but interpretable mass spectrum.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway of 4-Bromo-α,α,α-trifluorotoluene-d4.
Caption: Predicted EI fragmentation of 4-Bromo-α,α,α-trifluorotoluene-d4.
GC-MS Analysis Protocol
This protocol provides a general framework for the analysis of 4-Bromo-α,α,α-trifluorotoluene-d4. Instrument parameters may require optimization based on the specific instrumentation and analytical goals.
1. Sample Preparation:
-
Prepare a stock solution of 4-Bromo-α,α,α-trifluorotoluene-d4 in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 ng/mL).
-
For use as an internal standard, spike samples, calibration standards, and quality controls with a consistent concentration of 4-Bromo-α,α,α-trifluorotoluene-d4.[3]
2. Gas Chromatography (GC) Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms) | Provides good separation for a wide range of semi-volatile organic compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity for low-concentration samples. |
| Injection Volume | 1 µL | A standard volume for most GC applications. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program suitable for eluting the analyte in a reasonable time with good peak shape. This may require optimization. |
3. Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS that produces reproducible fragmentation patterns.[5][6] |
| Ionization Energy | 70 eV | Maximizes ionization efficiency and produces standard, library-searchable mass spectra.[5] |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains consistent mass analysis. |
| Mass Range | m/z 50-300 | Covers the molecular ion and expected fragment ions of the analyte. |
| Scan Mode | Full Scan | To obtain the complete mass spectrum for qualitative identification and fragmentation pattern analysis. |
Expected Mass Spectrum and Data Interpretation
The electron ionization mass spectrum of 4-Bromo-α,α,α-trifluorotoluene-d4 is expected to exhibit the following key features:
-
Molecular Ion (M+•): A prominent doublet at m/z 229 and 231, with approximately equal intensities, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[12][13][14][15]
-
Major Fragment Ions: The table below summarizes the expected major fragment ions, their mass-to-charge ratios, and their proposed structures.
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Structure | Fragment Lost |
| 229/231 | [C₇D₄BrF₃]⁺• | (Molecular Ion) |
| 210/212 | [C₇D₄BrF₂]⁺ | •F |
| 160/162 | [C₆D₄Br]⁺ | •CF₃ |
| 149 | [C₇D₄F₃]⁺ | •Br |
The base peak in the spectrum is likely to be one of the major fragment ions rather than the molecular ion, which is common for compounds that fragment readily under EI conditions.[12]
System Validation and Quality Control
To ensure the trustworthiness and reliability of the analytical data, the following quality control measures are recommended:
-
Instrument Calibration: Regularly tune and calibrate the mass spectrometer according to the manufacturer's specifications.
-
Blank Analysis: Analyze a solvent blank with each batch of samples to check for system contamination.
-
Calibration Curve: Prepare a multi-point calibration curve with known concentrations of the analyte (if performing absolute quantification) or use the internal standard for relative quantification.
-
Quality Control Samples: Analyze quality control samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
Replicate Injections: Perform replicate injections of samples to evaluate the reproducibility of the system.
Conclusion
4-Bromo-α,α,α-trifluorotoluene-d4 serves as an excellent internal standard for GC-MS analysis due to its chemical similarity to a wide range of organic analytes and its distinct mass spectrometric signature. A thorough understanding of its fragmentation pattern under electron ionization is crucial for its effective use in quantitative methods. The characteristic isotopic pattern of bromine and the predictable fragmentation pathways involving the loss of bromine, trifluoromethyl, and fluorine radicals provide a clear and identifiable mass spectrum. The protocol outlined in this application note provides a solid foundation for the reliable and accurate GC-MS analysis of this important internal standard, contributing to the overall quality and integrity of analytical data in research and industrial settings.
References
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Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link][12]
-
Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC. Retrieved from [Link][1]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link][13]
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Sein, L. T., Jr. (2006, December 12). Understanding Isotopic Distributions in Mass Spectrometry. Journal of Chemical Education. Retrieved from [Link][16]
-
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link][14]
-
National Center for Biotechnology Information. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID. PubChem. Retrieved from [Link][17]
-
Oche, O. J., & Oga, E. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). Retrieved from [Link][2]
-
University of Colorado Boulder. (n.d.). Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. Retrieved from [Link][15]
-
SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link][3]
-
LCGC International. (2017, September 27). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. Retrieved from [Link][4]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link][18]
-
NIST. (n.d.). 4-Bromo-3-nitrobenzotrifluoride. NIST WebBook. Retrieved from [Link][19]
-
University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link][20]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link][5]
-
SpectraBase. (n.d.). 4-Bromobenzotrifluoride. Retrieved from [Link][21]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][9]
-
LCGC International. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link][6]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link][7]
-
Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link][22]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][8]
-
NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link][23]
-
Sparkman, O. D., Curtis, M., & Jones, P. R. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link][24]
-
NIST. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link][25]
-
ResearchGate. (n.d.). Benzotrifluoride and its derivatives considered into this study. Retrieved from [Link][26]
-
Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry. Retrieved from [Link][27]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link][28]
-
Wang, Y., et al. (2022). Metabolite Fragmentation Visualization. Journal of Systemics, Cybernetics and Informatics. Retrieved from [Link][29]
Sources
- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 [lgcstandards.com]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. 4-Bromo-3-nitrobenzotrifluoride [webbook.nist.gov]
- 20. thiele.ruc.dk [thiele.ruc.dk]
- 21. dev.spectrabase.com [dev.spectrabase.com]
- 22. store.bruker.com [store.bruker.com]
- 23. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- [webbook.nist.gov]
- 26. researchgate.net [researchgate.net]
- 27. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 28. rsc.org [rsc.org]
- 29. iiisci.org [iiisci.org]
Application Note: Maximizing Deuterium Integrity in the Cross-Coupling of 4-Bromobenzotrifluoride-d4
Topic: Deuterium Labeling Efficiency of 4-Bromobenzotrifluoride-d4 Reagents Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Value
The incorporation of deuterium into metabolically labile sites ("The Deuterium Switch") is a validated strategy to improve the pharmacokinetic (PK) profile of small molecule drugs. 4-Bromobenzotrifluoride-d4 (CAS: 1219799-09-3) is a high-value building block used to introduce the p-trifluoromethylphenyl moiety—a privileged structure in medicinal chemistry due to its lipophilicity and metabolic resistance.
However, the electron-withdrawing nature of the trifluoromethyl (
This guide provides a validated protocol to quantify , preserve , and utilize the deuterium label of 4-Bromobenzotrifluoride-d4 with >98% isotopic efficiency.
Material Characterization (Input QC)
Before initiating synthesis, the isotopic enrichment of the starting material must be verified. Commercial reagents typically claim
Protocol A: Determination of Isotopic Enrichment via qNMR
Objective: Calculate the precise atom % D using Quantitative
Reagents:
-
Analyte: 4-Bromobenzotrifluoride-d4 (~10 mg)
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile).
-
Solvent:
(99.8% D).
Procedure:
-
Weigh ~10 mg of Analyte and ~5 mg of IS into the same vial (record weights to 0.01 mg precision).
-
Dissolve in 600
L and transfer to an NMR tube. -
Acquire
H-NMR spectrum with a relaxation delay ( ) of seconds to ensure full relaxation. -
Integration:
-
Integrate the IS signal (Singlet, 6.1 ppm, 3H).
-
Integrate the residual proton regions of the Analyte (Ortho to
: ~7.5 ppm; Ortho to Br: ~7.6 ppm).
-
Calculation:
The isotopic enrichment (
- : Integral area[1]
- : Number of protons (IS=3, Analyte=4)
- : Molecular Weight[2][3][4][5][6]
- : Weight (mg)
Critical Workflow: Preserving the Label
The following diagram illustrates the decision logic required to prevent H/D scrambling.
Figure 1: Decision matrix for preserving deuterium labels on electron-deficient aromatic rings.
Application Protocol: Anhydrous Suzuki-Miyaura Coupling
Rationale: The
Reagents
-
Substrate 1: 4-Bromobenzotrifluoride-d4 (1.0 equiv)
-
Substrate 2: Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(0.03 equiv) - Robust against steric bulk. -
Base: Cesium Fluoride (CsF) (2.5 equiv) - Anhydrous base, high solubility in polar organics.
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven (
) for 2 hours. Cool under a stream of Argon. -
Charging: In a glovebox or under active Argon flow, add 4-Bromobenzotrifluoride-d4 (1.0 mmol), Aryl Boronic Acid (1.1 mmol), CsF (2.5 mmol), and Pd catalyst (0.03 mmol) to a reaction vial.
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a PTFE-lined crimp cap.
-
Degassing: Sparge the mixture with Argon for 5 minutes (needle in solution, vent needle out).
-
Reaction: Heat the block to
with vigorous stirring ( rpm).-
Note: Monitor via HPLC-MS.[7] Reaction typically completes in 2-4 hours due to the activated nature of the C-Br bond para to
.
-
-
Workup (Critical):
-
Cool to room temperature.
-
Dilute with
and filter through a pad of Celite to remove Pd/Salts. -
Do not perform an aqueous wash yet. Concentrate the organic filtrate first to remove the bulk of the reaction solvent.
-
Redissolve in
and perform a rapid wash with water (neutral pH) to remove residual inorganic salts. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Data Analysis & Expected Results
Labeling Efficiency Calculation
Post-reaction, the product must be analyzed to ensure the deuterium label survived the coupling conditions.
| Parameter | Standard Aqueous Suzuki | Optimized Anhydrous Protocol |
| Reaction Time | 1 - 3 Hours | 2 - 4 Hours |
| Chemical Yield | 85 - 95% | 80 - 92% |
| D-Incorporation (Ortho-D) | 85 - 92% (Scrambling Observed) | > 98% (Label Preserved) |
| Mechanism of Loss | Base-catalyzed H/D exchange with | Negligible |
Mass Spectrometry Interpretation
In MS analysis, look for the molecular ion cluster.
-
Target:
peak (corresponding to the d4 species). -
Warning Sign: Appearance of
or peaks indicates scrambling. -
Acceptance Criteria: The intensity of the
peak should be of the peak (normalized for natural abundance).
Mechanistic Insight: The Scrambling Pathway
Understanding why scrambling occurs allows for better troubleshooting. The diagram below details the base-catalyzed exchange mechanism that must be avoided.
Figure 2: Mechanism of base-catalyzed H/D exchange in electron-deficient aryl rings.
References
-
Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
-
CDN Isotopes. "Product Specifications: 4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4." CDN Isotopes Catalog. Link
- Lerebours, R., & Wolf, C. (2009). "Chemoselective Cross-Coupling Reactions of Electron-Deficient Aryl Halides." Journal of the American Chemical Society.
-
Sigma-Aldrich. "Quantitative NMR (qNMR) for Isotopic Enrichment." Technical Bulletins. Link
-
Tung, R. (2016). "The Development of Deuterated Drugs."[8][9] Innovations in Pharmaceutical Technology.
Sources
- 1. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 2. 4-Bromobenzotrifluoride | CAS 402-43-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 4-Bromobenzotrifluoride | 402-43-7 [chemicalbook.com]
- 6. 4-Bromobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
removing residual 4-Bromobenzotrifluoride-d4 from reaction mixtures
A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Residual 4-Bromobenzotrifluoride-d4 from Reaction Mixtures.
Introduction
Welcome to the technical support guide for handling 4-Bromobenzotrifluoride-d4. This deuterated compound is a valuable tool in synthetic chemistry, often employed as an internal standard or a building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a trifluoromethyl group and deuterium labeling, makes it ideal for analytical tracking. However, its physical properties can sometimes make its removal from final reaction mixtures a challenge.
This guide is designed to provide you, a senior application scientist, with both high-level strategies and detailed, actionable protocols to efficiently remove residual 4-Bromobenzotrifluoride-d4, ensuring the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is 4-Bromobenzotrifluoride-d4 and why is it used in my reactions?
A1: 4-Bromobenzotrifluoride-d4 (d4-4-BBT) is the deuterated form of 4-Bromobenzotrifluoride. The non-deuterated version is a common intermediate in organic synthesis, used to introduce the trifluoromethylphenyl group into larger molecules.[1][2] The deuterated analogue is often used as an internal standard in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium atoms provide a distinct mass or spectral signature, allowing for precise quantification without interfering with the signals of the non-deuterated target molecule.
Q2: Why is d4-4-BBT difficult to remove from my reaction mixture?
A2: The removal challenges stem from its physical properties. It is a relatively non-polar, volatile liquid with good solubility in many common organic solvents.[2] If your target compound has similar polarity and solubility, simple extraction or work-up procedures may not be sufficient for complete separation.
| Property | Value | Source |
| Molecular Formula | C₇D₄BrF₃ | [3] |
| Molecular Weight | 229.03 g/mol | [3] |
| Boiling Point | ~154-155 °C (for non-deuterated) | [4] |
| Density | ~1.607 g/mL at 25 °C (for non-deuterated) | |
| Appearance | Colorless to light yellow liquid | [2] |
| Solubility | Not miscible or difficult to mix with water | [4] |
Q3: What are the primary methods for removing residual d4-4-BBT?
A3: The most effective methods exploit the physical property differences between d4-4-BBT and your target compound. The main strategies are:
-
Column Chromatography: Separates compounds based on differences in polarity.
-
Distillation/Evaporation: Separates compounds based on differences in boiling point and volatility.
-
Recrystallization: Purifies solid products, leaving impurities like d4-4-BBT in the solvent.
Q4: My target compound and d4-4-BBT are co-eluting during column chromatography. What should I do?
A4: Co-elution indicates that the polarity of your compound and d4-4-BBT are too similar for the chosen chromatography conditions. See the detailed Troubleshooting Guide for Chromatographic Removal below for specific strategies, which include adjusting your solvent system, changing the stationary phase, or using a gradient elution.
Q5: I suspect d4-4-BBT is still in my product after purification, but I'm not sure. How can I confirm its presence?
A5: The best way to confirm its presence is through analytical techniques that are sensitive to its unique structure:
-
GC-MS: Look for a peak with the characteristic mass spectrum of d4-4-BBT. The molecular ion peak will be at m/z 228/230 (due to bromine isotopes), shifted from the non-deuterated version.
-
¹H NMR: The absence of aromatic proton signals in the spectrum of the impurity can be indicative of the deuterated aromatic ring.
-
¹⁹F NMR: A singlet peak corresponding to the -CF₃ group is a strong indicator. This is often the most unambiguous method.
In-Depth Troubleshooting Guides
Guide 1: Removal by Column Chromatography
The Causality Behind the Method: Column chromatography separates molecules based on their differential adsorption to a solid stationary phase (like silica gel) and their solubility in a liquid mobile phase (the eluent). 4-Bromobenzotrifluoride-d4 is a relatively non-polar molecule. If your target compound is significantly more polar, d4-4-BBT will travel through the column much faster (have a higher Rf value) and can be easily washed away with a non-polar solvent before your product elutes.
Caption: Workflow for Chromatographic Removal of d4-4-BBT.
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Use standard silica gel (60 Å, 230-400 mesh) for most applications.
-
Eluent System Selection: Start with a very non-polar solvent system. Use Thin Layer Chromatography (TLC) to determine an appropriate system.
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in 100% Hexane or Heptane. Ideally, you want the d4-4-BBT to have an Rf of ~0.4-0.5 while your product remains at the baseline (Rf=0).
-
If your product also moves, gradually increase the polarity by adding a co-solvent (e.g., Ethyl Acetate or Dichloromethane) until you achieve good separation between the d4-4-BBT spot and your product spot.
-
-
Column Packing: Pack the column with a slurry of silica gel in your initial, non-polar eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the silica bed.
-
Elution:
-
Begin eluting with the non-polar solvent (e.g., 100% Hexane). Collect fractions and monitor them by TLC or GC-MS. The d4-4-BBT should elute in the first few fractions.
-
Once the d4-4-BBT is completely washed off the column, switch to the more polar solvent system you identified to elute your target compound.
-
-
Analysis: Combine the pure product fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography
| Issue | Probable Cause | Recommended Solution |
| Co-elution of product and d4-4-BBT | Polarities are too similar under current conditions. | 1. Decrease Eluent Polarity: Use a solvent system with a lower percentage of the polar component (e.g., switch from 10% EtOAc/Hexane to 2% EtOAc/Hexane).[5] 2. Change Solvents: Try a different solvent system with different selectivity, such as Toluene or Dichloromethane instead of Ethyl Acetate. 3. Use Reverse-Phase Chromatography: If your product is significantly more non-polar than d4-4-BBT, a C18 reverse-phase column with a polar mobile phase (e.g., Acetonitrile/Water) may provide separation. |
| I can't see the d4-4-BBT spot on my TLC plate | d4-4-BBT has a UV chromophore but may be at a low concentration. | 1. Use a 254 nm UV lamp: The aromatic ring should be visible. 2. Stain the plate: Use a potassium permanganate stain. Aromatic compounds often show up as yellow/brown spots. 3. Increase the concentration: Spot a more concentrated solution of your crude mixture on the TLC plate. |
| Low product recovery after column | Product may be adsorbing irreversibly to the silica or is volatile. | 1. Deactivate Silica: Add 1% triethylamine to your eluent system to prevent sticking of basic compounds. 2. Check Volatility: Ensure you are not using excessive heat during solvent evaporation.[6] 3. Flush the Column: After collecting your product, flush the column with a very polar solvent (e.g., Methanol) to see if any material was strongly retained. |
Guide 2: Removal by Distillation or Evaporation
The Causality Behind the Method: This physical separation technique is effective when there is a significant difference in volatility between your target compound and d4-4-BBT. With a boiling point of ~155 °C, d4-4-BBT is moderately volatile.[2][4] If your product is a high-boiling liquid or a solid, the d4-4-BBT can often be removed under high vacuum.
Caption: Decision Tree for Purification Strategy Selection.
Detailed Protocol: Removal Under High Vacuum
This protocol is ideal for non-volatile, thermally stable products.
-
Setup: Place your crude reaction mixture in a round-bottom flask suitable for a rotary evaporator or a short-path distillation apparatus (like a Kugelrohr).
-
Initial Solvent Removal: If your product is dissolved in a low-boiling solvent (e.g., DCM, EtOAc), remove it first using a standard rotary evaporator at low temperature and pressure.
-
High Vacuum Application:
-
Connect the flask to a high-vacuum pump (<1 mmHg).
-
Slowly and gently heat the flask using a water or oil bath. Start at a low temperature (e.g., 40-50 °C) and gradually increase.
-
The residual d4-4-BBT will evaporate and be collected in the cold trap of the vacuum system.
-
-
Monitoring: Monitor the process. The removal is complete when bubbling ceases and the pressure stabilizes at its minimum. Be careful not to heat too aggressively to avoid co-distilling your product.
-
Confirmation: After the procedure, dissolve a small sample of your product and analyze by GC-MS or NMR to confirm the absence of d4-4-BBT.
Troubleshooting Distillation/Evaporation
| Issue | Probable Cause | Recommended Solution |
| Product is co-distilling with d4-4-BBT | The boiling point of your product is too close to d4-4-BBT, or the vacuum is too strong/heat is too high. | 1. Use Fractional Distillation: If the boiling points differ by 25-50 °C, a fractionating column (e.g., Vigreux) can improve separation. 2. Lower the Temperature: Operate at the lowest possible temperature that still allows for the removal of d4-4-BBT. This requires a better vacuum. 3. Switch Methods: If boiling points are very close, this method is unsuitable. Use chromatography. |
| Product appears to be degrading | The product is not thermally stable at the required temperature. | 1. Reduce Pressure: Use a stronger vacuum pump to lower the boiling points of all components, allowing you to operate at a lower temperature. 2. Avoid Heat: If the product is highly sensitive, avoid distillation altogether. Chromatography is the preferred method. |
| Azeotrope Formation | An azeotrope may be forming between d4-4-BBT and a residual solvent or the product itself. | 1. Add a Co-solvent: Add a solvent (e.g., Toluene) that does not form an azeotrope and can be removed by rotary evaporation, potentially breaking the original azeotrope. 2. Use an Alternative Method: Azeotropes can be very difficult to break. Column chromatography is the most reliable alternative. |
References
- Vertex AI Search. (2026, February 12). Understanding the Synthesis and Applications of 4-Bromobenzotrifluoride.
- Chem-Impex. 4-Bromobenzotrifluoride.
- CDN Isotopes. 4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4.
- Thermo Fisher Scientific. 4-Bromobenzotrifluoride, 99%.
- ChemicalBook. (2026, January 13). 4-Bromobenzotrifluoride | 402-43-7.
- Sigma-Aldrich. 4-Bromobenzotrifluoride 99%.
- Benchchem. 4-Bromobenzotrifluoride | 402-43-7.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Phenomenex. Troubleshooting Guide.
Sources
Technical Guide: Troubleshooting Baseline Noise in 4-Bromo-α,α,α-trifluorotoluene-d4 NMR Spectra
Executive Summary & Scope
4-Bromo-α,α,α-trifluorotoluene-d4 (also known as 1-bromo-4-(trifluoromethyl)benzene-d4) is a specialized internal standard used primarily for quantitative
Users frequently report "baseline noise" with this compound. However, in 90% of cases, what is perceived as random noise is actually systematic artifacting arising from the high-sensitivity trifluoromethyl (
Diagnostic Flowchart
Before altering parameters, use this logic flow to identify the root cause of your baseline issue.
Figure 1: Diagnostic logic for categorizing baseline anomalies in high-sensitivity NMR spectra.
Issue 1: The "Rolling" Baseline (Acoustic Ringing)[1]
The Phenomenon:
In
The Causality:
The Larmor frequency of
Protocol A: Backward Linear Prediction (Software Fix)
This is the preferred non-invasive solution. Ringing corrupts the first few data points of the Free Induction Decay (FID). We can mathematically reconstruct these points.
-
Inspect the FID: Zoom into the very start of the FID (time domain).
-
Identify Corrupted Points: Look for a chaotic, non-exponential decay in the first 4–32 points.
-
Apply Linear Prediction (LPC):
-
Mode: Backward (predicts t=0 from later data).[1]
-
Basis Points: Use points 64–1024 (where data is "clean").
-
Coefficients: Typically 8–32.
-
Action: Replace the first 4–16 points with predicted data.
-
-
Validation: Re-transform. The roll should flatten immediately.
Protocol B: Pulse Sequence Modification (Hardware Fix)
If software correction is insufficient, use a pulse sequence designed to suppress ringing (e.g., aring on Bruker systems).
| Parameter | Standard Pulse | Ringing Suppression Pulse | Why? |
| Pulse Angle | 90° ( | 90° ( | Maintains signal intensity. |
| Pre-scan Delay | Standard (e.g., 6.5 | Extended (e.g., 20–50 | Allows coil vibrations to dampen before acquisition. |
| Phase Cycle | Standard | Alternating | Cancels out coherent ringing artifacts. |
Issue 2: The "Clipped" Baseline (Receiver Overload)
The Phenomenon:
The baseline is flat but noisy, and the strong
The Causality:
The
Protocol: Receiver Gain Optimization
-
Set RG manually: Start with a low value (e.g., RG = 1 or 2).
-
Acquire one scan: Check the FID intensity. It should fill ~50–70% of the ADC dynamic range.
-
Iterate: Increase RG only until the FID intensity is safe.
-
Self-Validation: The "sinc" wiggles at the base of the peak should disappear, leaving a clean Lorentzian lineshape.
Issue 3: Probe Background Signal
The Phenomenon: A very broad, extremely wide "hump" in the baseline, often spanning 50–100 ppm.
The Causality:
Many NMR probes use Teflon (PTFE) or other fluoropolymers in their construction. The
Protocol: Depth Pulse / Spin Echo
To filter out the probe background, exploit the difference in
-
Use a Spin Echo Sequence:
. -
Set
(tau): Set to roughly 100–500 . -
Mechanism: The solid-state background signal decays to zero during the first
delay. The liquid sample signal refocusses after the pulse. -
Result: The broad hump vanishes; only the sharp liquid peaks remain.
FAQ: Rapid Troubleshooting
Q: I see small peaks in the
Q: My lock signal is unstable.
A: 4-Bromo-α,α,α-trifluorotoluene-d4 is often used as a standard dissolved in another solvent. If used neat (pure liquid), ensure your field lock parameters are set to the specific frequency of the d4-ring deuterium, which may differ slightly from standard solvents like
Q: Can I just use baseline correction (ABS) to fix the roll? A: Polynomial baseline correction (ABS) is cosmetic. It forces the baseline to be flat but does not recover the intensity data lost to acoustic ringing. For quantitative NMR (qNMR), you must use Backward Linear Prediction (Protocol A) or the integration will be inaccurate.
References
-
JEOL Ltd. (n.d.). Back Linear Prediction | Applications Notes. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2008, May 23). Acoustic Ringing. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2008, May 26). Backward Linear Prediction. Retrieved from [Link]
-
MIT Department of Chemistry. (2007, August 23). Introduction to NMR part 2. Retrieved from [Link]
-
Stanford University NMR Facility. (n.d.). Backward Linear Prediction. Retrieved from [Link]
Sources
Technical Support Center: 4-Bromobenzotrifluoride-d4 Stability
This technical guide details the storage stability, degradation mechanisms, and validation protocols for 4-Bromobenzotrifluoride-d4 (4-BBTF-d4) . It is designed for analytical chemists and pharmaceutical researchers utilizing this compound as a quantitative Internal Standard (IS) in qNMR or mass spectrometry.
Compound: 4-Bromobenzotrifluoride-d4 (CAS: N/A for specific d4, Analog 402-43-7) Application: 19F/1H qNMR Internal Standard, Metabolic Tracer, Mass Spectrometry Standard. Physical State: Liquid (BP: ~154°C).[1][2][3] Key Stability Risk: Volatility-induced concentration drift and photolytic debromination.
Part 1: Critical Storage Parameters (The "Why" and "How")
The stability of 4-BBTF-d4 is governed by three physical-chemical vectors: Volatility , Photolability , and Isotopic Integrity .
Volatility Management (Concentration Stability)
Unlike solid internal standards (e.g., 3,5-Bis(trifluoromethyl)benzoic acid), 4-BBTF-d4 is a liquid with a vapor pressure that permits slow evaporation through standard screw caps over months.
-
The Risk: Differential evaporation leads to "concentration drift." If the standard evaporates faster than the solvent (rare) or if the solvent evaporates leaving the standard (common), your quantitative calibration curve becomes invalid.
-
Protocol:
-
Primary: Store in flame-sealed ampoules for long-term archiving.
-
Secondary: For active use vials, use Teflon-lined caps wrapped in Parafilm.
-
Temperature: Store at 2–8°C (Refrigerated). This lowers the vapor pressure, significantly retarding mass transport across the seal.
-
Photolytic Protection (Chemical Stability)
Aryl bromides are susceptible to homolytic cleavage of the C-Br bond upon exposure to UV light (290–320 nm).
-
The Mechanism: Photon absorption excites the aromatic ring, leading to the ejection of a bromine radical (
) and a phenyl radical. These radicals recombine to form biphenyls or abstract hydrogen/deuterium from the solvent. -
Protocol: Always use Amber borosilicate vials . Avoid storing on benchtops exposed to fluorescent lab lighting for extended periods.
Isotopic Integrity (D/H Exchange)
While the C-F bond is robust, the Deuterium atoms on the aromatic ring are susceptible to Acid-Catalyzed Exchange (Electrophilic Aromatic Substitution).[4]
-
The Risk: If stored in protic solvents (e.g., Methanol-d4, Water) with trace acidity (
), the ring deuteriums can exchange with protons over time ( ), ruining the isotopic purity. -
Protocol: Store as a neat liquid . If dilution is necessary, use aprotic solvents (DMSO-d6, Acetone-d6) and ensure the system is neutral.
Part 2: Troubleshooting Guide & FAQs
Visual Decision Tree: Diagnosing Instability
The following diagram illustrates the logical flow for diagnosing issues with your 4-BBTF-d4 standard.
Caption: Diagnostic logic flow for identifying chemical and physical degradation in 4-Bromobenzotrifluoride-d4.
Frequently Asked Questions
Q1: My 4-BBTF-d4 has turned a faint yellow color. Is it still usable for qNMR?
-
Answer: No. The yellow color indicates the liberation of elemental bromine (
) or radical byproducts due to photolysis. Even if the bulk purity seems high (>99%), the presence of paramagnetic radical species (bromine radicals) can shorten relaxation times and broaden NMR linewidths, compromising quantitative accuracy.
Q2: I see a "concentration increase" in my stored standard solution. How is this possible?
-
Answer: This is a classic sign of solvent evaporation . If 4-BBTF-d4 is dissolved in a volatile solvent like Chloroform-d or Acetone-d6 and the cap is not perfectly sealed, the solvent evaporates faster than the solute, artificially increasing the concentration.
-
Fix: Always prepare fresh dilutions for qNMR, or weigh the stock vial before and after storage to correct for mass loss.
-
Q3: Can I store 4-BBTF-d4 in Methanol-d4?
-
Answer: Use with caution. While stable in neutral methanol, trace acidity (common in aged methanol) can catalyze H/D exchange on the aromatic ring over months. For long-term storage, non-protic solvents like DMSO-d6 or Acetonitrile-d3 are superior choices.
Part 3: Validation Protocols
To ensure data integrity, you must validate the purity of your standard periodically.
Protocol A: Purity & Stability Check via GC-MS
Use this to detect chemical degradation (debromination).
-
Preparation: Dilute 1 µL of 4-BBTF-d4 in 1 mL of Hexane (HPLC Grade).
-
Method: Split injection (50:1). Column: DB-5ms or equivalent.
-
Ramp: 50°C (hold 2 min)
250°C at 20°C/min. -
Acceptance Criteria:
-
Main Peak Area > 99.5%.[5]
-
Absence of peaks matching Benzotrifluoride (debrominated product) or Biphenyls (dimerization product).
-
Protocol B: Isotopic Purity Check via 1H-NMR
Use this to detect D/H exchange.
| Parameter | Setting | Reason |
| Solvent | DMSO-d6 | Non-protic, prevents exchange during test. |
| Scans | 64 - 128 | High S/N required to see trace protons. |
| D1 (Delay) | 30 seconds | Ensure full relaxation for quantification. |
| Region | 7.5 - 8.0 ppm | Aromatic window for 4-BBTF. |
-
Analysis: The aromatic region should be essentially silent (baseline). Any doublets appearing at ~7.6 ppm or ~7.8 ppm indicate that Deuterium has been replaced by Hydrogen.
-
Calculation:
.
References
-
BIPM (Bureau International des Poids et Mesures). (2024). Internal standard reference document on the use of 3,5-Bis(trifluoromethyl) benzoic acid for 19F qNMR. (Contextual grounding for fluorinated internal standards).
-
Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 4-Bromobenzotrifluoride. (Physical properties and stability data).
-
TCI Chemicals. (2025).[6] Product Specification: 4-Bromobenzotrifluoride.[1][2][3][7][8] (Storage conditions: Cool, dark place).
-
Huang, X., et al. (2014). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. (Validates 19F qNMR methodology).
-
Smollich, S., et al. (2025). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. Environmental Sciences Europe. (Mechanisms of aryl-bromide photolysis).
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Bromobenzotrifluoride | 402-43-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurachem.org [eurachem.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Bromobenzotrifluoride | 402-43-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. aksci.com [aksci.com]
Technical Support Center: Deuterium Exchange in 4-Bromo-α,α,α-trifluorotoluene-d4
Welcome to the technical support center for 4-Bromo-α,α,α-trifluorotoluene-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing unwanted deuterium exchange in this valuable isotopic-labeled compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the isotopic integrity of your experiments.
Troubleshooting Guide: Diagnosing and Preventing Deuterium Exchange
This section addresses specific issues you might encounter during your experiments with 4-Bromo-α,α,α-trifluorotoluene-d4.
Q1: I'm observing a loss of the deuterium signal in the ¹H NMR spectrum of my sample. What could be the cause?
A1: A diminishing or absent deuterium signal, often seen as the appearance of corresponding proton signals in a ¹H NMR spectrum, is a classic indicator of deuterium-hydrogen (D-H) exchange.[1] This "back-exchange" can be catalyzed by acidic or basic residues in your sample or solvent.[1][2]
Possible Causes and Immediate Actions:
-
Acidic or Basic Contaminants: Trace amounts of acid or base can significantly accelerate deuterium exchange on the aromatic ring. The trifluoromethyl group is strongly electron-withdrawing, which can influence the acidity of the aromatic protons and their susceptibility to exchange.[3][4]
-
Solution: Ensure all glassware is scrupulously clean and free of acidic or basic residues. If possible, use glassware that has been oven-dried to remove any adsorbed water, which can act as a proton source.
-
-
Protic Solvents: The use of protic solvents (e.g., methanol, ethanol, water) will inevitably lead to deuterium exchange.[2]
-
Atmospheric Moisture: Exposure of your sample to the atmosphere can introduce water, a ready source of protons for exchange.[6]
-
Solution: Handle the compound and prepare your samples under an inert atmosphere, such as in a glovebox or using Schlenk line techniques with dry nitrogen or argon.[6]
-
Q2: My mass spectrometry results show a lower molecular weight than expected for 4-Bromo-α,α,α-trifluorotoluene-d4. Is this related to deuterium exchange?
A2: Yes, a lower-than-expected molecular weight in mass spectrometry (MS) is a strong indication of deuterium loss. Each deuterium atom that is replaced by a proton will decrease the molecular weight by approximately one mass unit.[7]
Troubleshooting Steps for MS Analysis:
-
LC-MS Mobile Phase: If you are using liquid chromatography-mass spectrometry (LC-MS), the mobile phase is a common culprit. Protic solvents in the mobile phase can cause on-column deuterium exchange.
-
Ionization Source: Certain ionization techniques can promote in-source exchange.
-
Mitigation: Evaluate your ionization source parameters. Softer ionization techniques may reduce the extent of exchange.
-
Q3: I need to perform a reaction with 4-Bromo-α,α,α-trifluorotoluene-d4. What general precautions should I take to prevent deuterium exchange?
A3: Maintaining the isotopic purity of 4-Bromo-α,α,α-trifluorotoluene-d4 during a chemical reaction requires careful planning and execution. The key is to create an anhydrous and aprotic environment.
Core Principles for Reaction Setup:
| Principle | Rationale | Best Practices |
| Anhydrous Conditions | Water is a primary source of protons for unwanted exchange. | Use oven-dried glassware. Dry all solvents and reagents before use. Handle all materials under an inert atmosphere (N₂ or Ar).[6] |
| Aprotic Reagents & Solvents | Protic reagents and solvents will actively exchange with the deuterium on the aromatic ring. | Select aprotic solvents (e.g., THF, dioxane, toluene). Avoid reagents with exchangeable protons (e.g., alcohols, amines, carboxylic acids) unless they are also deuterated. |
| Temperature Control | Higher temperatures accelerate the rate of deuterium exchange. | Run reactions at the lowest effective temperature.[5] |
| pH Neutrality | Both acids and bases catalyze deuterium exchange. | Avoid acidic or basic workup conditions if possible. If necessary, use deuterated acids or bases and perform the workup at low temperatures. |
Experimental Workflow for Minimizing Deuterium Exchange:
Caption: Workflow for minimizing deuterium exchange.
Frequently Asked Questions (FAQs)
Q4: How stable is 4-Bromo-α,α,α-trifluorotoluene-d4 under standard storage conditions?
A4: 4-Bromo-α,α,α-trifluorotoluene-d4 is a stable compound if stored under the recommended conditions.[10] It should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C.[] The primary threat to its isotopic integrity during storage is exposure to atmospheric moisture.
Q5: What is the mechanism of deuterium exchange on the aromatic ring?
A5: Deuterium exchange on aromatic rings is typically catalyzed by acids or bases.[1][2]
-
Acid-Catalyzed Exchange: This proceeds via an electrophilic aromatic substitution mechanism. A deuteron (or proton) from a deuterated acid source adds to the aromatic ring, forming a carbocation intermediate. The loss of a proton (or deuteron) from this intermediate restores aromaticity. The positions most susceptible to exchange are those that are most electron-rich.[12]
-
Base-Catalyzed Exchange: This mechanism involves the deprotonation of a C-H (or C-D) bond by a strong base to form a carbanion, which is then deuterated (or protonated) by a deuterium source. The ease of exchange is related to the acidity of the C-H bonds.[13]
Mechanism of Acid-Catalyzed Deuterium Exchange:
Caption: Simplified acid-catalyzed exchange mechanism.
Q6: How can I confirm the isotopic purity of my 4-Bromo-α,α,α-trifluorotoluene-d4?
A6: The isotopic purity can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a highly deuterated sample, the residual proton signals will be very weak. Comparing the integration of these signals to a known internal standard can provide a quantitative measure of deuterium incorporation.[1]
-
²H NMR: This technique directly observes the deuterium signals, providing information on the location and extent of deuteration.[1]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between different isotopologues (molecules with varying numbers of deuterium atoms), allowing for a precise calculation of isotopic enrichment.[1][7]
Q7: Does the trifluoromethyl (-CF₃) group affect the rate of deuterium exchange?
A7: Yes, the trifluoromethyl group has a significant impact. It is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[3][4] This would slow down the rate of acid-catalyzed deuterium exchange compared to an unsubstituted or electron-rich aromatic ring. Conversely, its electron-withdrawing nature increases the acidity of the aromatic C-H bonds, potentially making them more susceptible to base-catalyzed exchange, particularly at the ortho and para positions.[4]
References
- Englander, S. W., & Kallenbach, N. R. (1984). Hydrogen exchange and structural dynamics of proteins and nucleic acids. Quarterly reviews of biophysics, 16(4), 521–655.
-
Wikipedia. Hydrogen–deuterium exchange. [Link]
- Jaskula, M., Aebisher, D., & Zabinski, J. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2975.
- Perez, A., & Larrosa, I. (2018). Deuterium Exchange Between Arenes and Deuterated Solvents in the Absence of a Transition Metal: Synthesis of D‐Labeled Fluoroarenes. Chemistry – A European Journal, 24(53), 14058-14062.
- Smith, A. M., & Whited, M. T. (2017). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 58(36), 3539-3542.
- Wales, T. E., & Engen, J. R. (2006). Hydrogen exchange mass spectrometry for the analysis of protein dynamics. Mass spectrometry reviews, 25(1), 158–170.
- Zhang, Z., & Li, W. (2016). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry, 27(1), 15-22.
- M. J. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 934.
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnisotopes.com [cdnisotopes.com]
- 12. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uvadoc.uva.es [uvadoc.uva.es]
Technical Support Center: Optimizing Relaxation Delay for 4-Bromobenzotrifluoride-d4 Integration
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the relaxation delay (d1) for accurate quantitative NMR (qNMR) analysis of 4-Bromobenzotrifluoride-d4. Accurate integration of both the deuterium (²H) and fluorine-¹⁹F) signals is critically dependent on a properly set relaxation delay. This document will delve into the theoretical underpinnings, practical experimental design, and troubleshooting of common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the relaxation delay (d1) and why is it critical for quantitative NMR?
A: The relaxation delay (d1) is a dedicated time period within an NMR pulse sequence that allows the nuclear spins to return to their thermal equilibrium state along the main magnetic field (the z-axis) before the next scan begins.[1][2] For quantitative analysis, where the integral of a signal is directly proportional to the number of nuclei, it is imperative that all spins are fully relaxed.[3][4] An insufficient relaxation delay leads to signal saturation, where not all nuclei contribute equally to the signal in subsequent scans. This results in diminished signal intensity and, consequently, inaccurate and unreliable integration.[5][6]
Q2: I'm analyzing 4-Bromobenzotrifluoride-d4. Do I need to consider the relaxation of both ²H and ¹⁹F nuclei?
A: Yes. When your quantitative analysis relies on the integration of signals from different nuclei within the same molecule, you must ensure the relaxation delay is sufficient for the nucleus with the longest spin-lattice relaxation time (T₁). Both deuterium (a quadrupolar nucleus) and fluorine-19 (a spin-½ nucleus) have distinct relaxation properties that can be influenced by the molecular structure, solvent, and temperature.
Q3: Is there a "standard" relaxation delay I can use for 4-Bromobenzotrifluoride-d4?
A: While routine qualitative NMR often uses a default d1 of 1-2 seconds, this is generally insufficient for accurate quantification.[2] There is no universal "standard" delay for quantitative analysis because T₁ values are highly dependent on the specific molecule and experimental conditions.[7] For quantitative accuracy of >99%, the total time between pulses (relaxation delay + acquisition time) should be at least 5 times the longest T₁ value of interest (5 x T₁).[4][8][9] For the highest accuracy, a delay of 7 to 10 times T₁ is recommended.[3][7]
Q4: How does the deuterium label in 4-Bromobenzotrifluoride-d4 affect relaxation?
A: Deuterium is a quadrupolar nucleus, and its relaxation is primarily driven by the quadrupolar mechanism. This mechanism is typically very efficient, leading to shorter T₁ values compared to protons in similar chemical environments. However, factors like molecular tumbling rate and local electric field gradients can influence this. While often faster, it should not be assumed without experimental verification.
Q5: What factors influence the T₁ of the trifluoromethyl (CF₃) group's ¹⁹F nuclei?
A: The ¹⁹F nuclei in a CF₃ group relax primarily through dipole-dipole interactions with nearby nuclei and through chemical shift anisotropy (CSA). The efficiency of these mechanisms is dependent on the magnetic field strength, molecular size, and solvent viscosity. In some cases, the T₁ of ¹⁹F can be significantly longer than that of protons or deuterium in the same molecule.
Troubleshooting Guide: Experimental Issues and Solutions
This section addresses specific problems you may encounter when setting up your experiments for 4-Bromobenzotrifluoride-d4.
Problem 1: My integrations are inconsistent and not reproducible.
-
Underlying Cause: The most probable cause is an inadequate relaxation delay (d1), leading to partial saturation of one or more signals. If the T₁ values for the ²H and ¹⁹F nuclei are different, they will saturate to different extents, causing fluctuating integral ratios.
-
Solution: Experimentally Determine T₁. Do not rely on estimations. The most reliable method for measuring T₁ is the inversion-recovery experiment .[1][5][10] This experiment systematically varies the delay (τ) after an inverting 180° pulse and before a 90° observation pulse, allowing for the direct measurement of the T₁ for each signal in your spectrum.
Problem 2: The signal-to-noise ratio (S/N) for my deuterium signal is very low.
-
Underlying Cause: Deuterium has a much lower gyromagnetic ratio than protons, resulting in an inherently lower sensitivity. This can be compounded by an improperly set relaxation delay.
-
Solution:
-
Optimize d1: Ensure the relaxation delay is based on the experimentally determined T₁ of the deuterium signal (or the ¹⁹F signal, if it's longer).
-
Increase the Number of Scans (NS): A higher number of scans will improve the S/N. However, this is only effective if the relaxation delay is adequate.
-
Use a High-Field Spectrometer: The sensitivity of NMR is proportional to the magnetic field strength.
-
Check Probe Tuning: Ensure the NMR probe is correctly tuned to the deuterium frequency.
-
Problem 3: My experiment is taking too long. Can I shorten the relaxation delay?
-
Underlying Cause: A long T₁ necessitates a long relaxation delay, which can lead to lengthy experiment times, especially when a high number of scans is required.
-
Solution:
-
Use a Smaller Flip Angle: For quantitative experiments, a 90° pulse is ideal as it provides the maximum signal per scan.[3] However, if experimental time is a major constraint, using a smaller flip angle (e.g., 30°) can allow for a shorter relaxation delay, though this may require more scans to achieve the same S/N.[7]
-
Add a Paramagnetic Relaxation Agent: In some cases, adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten the T₁ values of all nuclei in the sample.[11] This allows for a much shorter d1 and faster acquisition. Caution: This approach must be used carefully, as these agents can cause line broadening and may interfere with your sample. It is crucial to validate that the agent does not affect the chemical shifts or relative integrals of your signals of interest.
-
Experimental Protocols & Data
Protocol: T₁ Measurement by Inversion-Recovery
This protocol outlines the steps to accurately measure the T₁ of the ²H and ¹⁹F signals in 4-Bromobenzotrifluoride-d4.
-
Sample Preparation: Prepare your sample of 4-Bromobenzotrifluoride-d4 in a suitable deuterated solvent at the desired concentration.
-
Spectrometer Setup:
-
Tune and match the probe for the nucleus of interest (²H or ¹⁹F).
-
Obtain a standard 1D spectrum to determine the spectral width and transmitter offset.
-
-
Inversion-Recovery Pulse Sequence:
-
Set Parameters:
-
d1 (Relaxation Delay): Set d1 to be at least 5 times your estimated longest T₁. If you have no estimate, start with a conservative value (e.g., 20-30 seconds). This ensures the system fully relaxes before the start of each scan.[1]
-
τ (Variable Delay List): Create a list of τ values (often called vdlist or similar) that will bracket the expected T₁ values. A good starting point for small molecules is a list with values such as: 0.01s, 0.1s, 0.2s, 0.5s, 1s, 2s, 5s, 10s, 20s.[1] The final value should be approximately 4-5 times the expected T₁.[1]
-
Number of Scans (NS): Set NS to an appropriate value to achieve a good S/N for each τ point.
-
-
Acquisition: Start the experiment. The spectrometer will acquire a series of spectra, one for each τ value in your list.
-
Data Processing and Analysis:
-
Process the pseudo-2D dataset.
-
Use the spectrometer's software to analyze the decay of the signal intensity as a function of τ.[1]
-
Fit the data to the following exponential function to extract the T₁ value for each peak: I(τ) = I₀(1 - 2e^(-τ/T₁)) Where I(τ) is the intensity at delay τ, and I₀ is the equilibrium intensity.[13]
-
Data Presentation: T₁ Values and Recommended Delays
Once you have experimentally determined the T₁ values, you can establish the optimal relaxation delay for your quantitative experiments.
| Nucleus of Interest | Estimated T₁ Range (Small Molecules) | Experimentally Determined T₁ (Example) | Recommended d1 for >99% Accuracy (5 x T₁) |
| ²H (Deuterium) | 0.1 - 2 seconds | 1.5 s | 7.5 s |
| ¹⁹F (in CF₃) | 1 - 5 seconds | 3.2 s | 16.0 s |
In this example, the ¹⁹F nucleus has the longer T₁. Therefore, the relaxation delay for a quantitative experiment on 4-Bromobenzotrifluoride-d4 should be set to at least 16.0 seconds.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for optimizing the relaxation delay for accurate integration.
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Building Block. The relaxation delay [imserc.northwestern.edu]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 6. How to Reduce 1H NMR Evaluation Error | NMR Integration [aiinmr.com]
- 7. Degree of Quantitation (Q) and Accuracy in qNMR - General - qNMR Exchange [qnmr.usp.org]
- 8. lsa.umich.edu [lsa.umich.edu]
- 9. qNMR Purity Recipe Book (2 - NMR Acquisition) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. University of Ottawa NMR Facility Blog: T1 Measurements and Estimation [u-of-o-nmr-facility.blogspot.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. cdn.carleton.edu [cdn.carleton.edu]
- 13. Relaxation (NMR) - Wikipedia [en.wikipedia.org]
Technical Support Center: Impurity Identification in Commercial 4-Bromo-α,α,α-trifluorotoluene-d4
Welcome to the technical support center for 4-Bromo-α,α,α-trifluorotoluene-d4. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in this commercial compound. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth technical guidance and proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in commercial 4-Bromo-α,α,α-trifluorotoluene-d4?
A1: Impurities in commercial 4-Bromo-α,α,α-trifluorotoluene-d4 can be broadly categorized into three groups: isotopic impurities, synthesis-related impurities, and degradation products.
-
Isotopic Impurities: These are molecules that are chemically identical but differ in their isotopic composition.[1] It is practically impossible to achieve 100% isotopic purity during synthesis.[1] Therefore, you will likely find isotopologues with fewer than four deuterium atoms (d0, d1, d2, d3). The presence of these lower isotopologues is an inherent aspect of deuterated compound synthesis and should be considered part of the material's profile rather than a traditional impurity.[2] The isotopic enrichment of the starting materials directly impacts the distribution of these isotopologues in the final product.[1]
-
Synthesis-Related Impurities: These impurities arise from the manufacturing process. Common examples include:
-
Starting materials and reagents: Unreacted starting materials, such as incompletely deuterated toluene or brominating agents, can be present.[3] For instance, the synthesis of the non-deuterated analogue, 4-bromobenzotrifluoride, can involve reagents like boron tribromide and dimethyl sulfoxide, which could potentially be sources of impurities if not completely removed.[4]
-
Isomeric impurities: Positional isomers, such as 2-bromo- or 3-bromo-α,α,α-trifluorotoluene-d4, can form during the bromination step of the synthesis.
-
Over-brominated or under-brominated species: Di-brominated or non-brominated trifluorotoluene-d4 are also potential impurities.
-
-
Degradation Products: 4-Bromo-α,α,α-trifluorotoluene is generally stable under recommended storage conditions.[5] However, exposure to heat, strong bases, or strong oxidizing agents can lead to degradation. Vapour/air mixtures can also be explosive with intense warming.
Q2: I'm seeing an unexpected peak in my GC-MS analysis. How can I determine if it's an impurity?
A2: A systematic approach is crucial for identifying unknown peaks in your GC-MS data. Here is a troubleshooting workflow to guide you:
Caption: Workflow for troubleshooting unexpected GC-MS peaks.
Step-by-Step Protocol for GC-MS Troubleshooting:
-
Analyze a Blank: Inject a solvent blank to rule out system contamination. Common contaminants include septa bleed (ions at m/z 73, 147, 281) and column bleed.[6]
-
Check for Carryover: If the peak appeared after a concentrated sample, it might be carryover. Inject another solvent blank to confirm.
-
Evaluate Peak Shape: Poor peak shape, such as tailing or fronting, can indicate issues with the GC column, injection technique, or interactions with active sites in the inlet.[7]
-
Examine the Mass Spectrum:
-
Isotopic Pattern: Look for the characteristic isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity). This will help identify brominated impurities.
-
Fragmentation Pattern: Compare the fragmentation pattern to spectral libraries (e.g., NIST, Wiley) to identify potential matches. Pay attention to characteristic fragments of trifluorotoluene derivatives.
-
Molecular Ion: Identify the molecular ion to determine the molecular weight of the unknown peak.
-
Q3: How can NMR spectroscopy help in identifying impurities?
A3: NMR spectroscopy is a powerful tool for structural elucidation and can provide detailed information about impurities.[8] For fluorinated compounds like 4-Bromo-α,α,α-trifluorotoluene-d4, both ¹H, ¹³C, and ¹⁹F NMR are highly valuable.
-
¹H NMR: In a pure deuterated sample, the proton signals should be minimal. The presence of significant proton signals indicates incomplete deuteration or proton-containing impurities. By integrating the residual proton signals relative to a known standard, you can quantify the level of non-deuterated impurities.
-
¹⁹F NMR: This technique is particularly useful due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[9][10] Each unique fluorine environment will produce a distinct signal, making it possible to identify and quantify fluorinated impurities, even at low levels.[11][12] Changes in the chemical environment around the trifluoromethyl group due to different substituents on the aromatic ring will result in different ¹⁹F chemical shifts.
-
¹³C NMR: While less sensitive, ¹³C NMR can provide valuable information about the carbon skeleton of impurities.
Table 1: Expected NMR Signals for 4-Bromo-α,α,α-trifluorotoluene-d4 and Potential Impurities
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm, relative to CFCl₃) | ¹³C NMR (δ, ppm) |
| 4-Bromo-α,α,α-trifluorotoluene-d4 | Residual solvent peaks only | ~ -63 | Aromatic C-D signals, CF₃ quartet |
| 4-Bromo-α,α,α-trifluorotoluene (non-deuterated) | Aromatic protons (~7.5-7.7) | ~ -63 | Aromatic C-H signals, CF₃ quartet |
| Isomeric Bromotrifluorotoluenes | Different aromatic proton splitting patterns | Shifts may vary slightly | Different aromatic carbon signals |
| Dibromotrifluorotoluene | Simpler aromatic proton patterns | Shift may be downfield | Fewer aromatic carbon signals |
Q4: What is the best way to assess the isotopic purity of my sample?
A4: A combination of mass spectrometry and NMR spectroscopy is the most reliable approach to determine isotopic purity.[13][14]
-
Mass Spectrometry (GC-MS or LC-MS): High-resolution mass spectrometry (HRMS) can distinguish between different isotopologues based on their precise mass-to-charge ratios.[15][16] By analyzing the relative abundance of the different isotopologues (d0 to d4), the isotopic purity can be calculated.
-
NMR Spectroscopy (¹H and ²H):
-
¹H NMR: As mentioned earlier, the absence of proton signals in the aromatic region confirms high deuteration.
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing information about the location and extent of deuteration.
-
It is important to distinguish between isotopic enrichment and species abundance . Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total molecules that have a specific isotopic composition.[1]
Q5: My sample has developed a slight color over time. Is it degrading?
A5: While 4-Bromo-α,α,α-trifluorotoluene is a colorless liquid, the development of a slight color could indicate the formation of degradation products, possibly due to improper storage.[17] It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition. To confirm if degradation has occurred, re-analysis by GC-MS or HPLC is recommended to check for the appearance of new impurity peaks. The compound should be re-analyzed for chemical purity after three years of storage before use.[5]
Troubleshooting Guides
Scenario 1: High levels of non-deuterated (d0) impurity detected by GC-MS.
-
Potential Cause: This could be due to contamination with the non-deuterated analogue or an issue with the synthesis process resulting in low deuterium incorporation.
-
Troubleshooting Steps:
-
Confirm the identity of the d0 peak by comparing its retention time and mass spectrum with a certified reference standard of 4-Bromo-α,α,α-trifluorotoluene.
-
If contamination is suspected, review sample handling procedures to identify potential sources of cross-contamination.
-
If the issue is inherent to the material, contact the supplier for a certificate of analysis and to discuss the isotopic purity specifications.
-
Scenario 2: Multiple small peaks observed in the GC chromatogram.
-
Potential Cause: These could be isomeric impurities, byproducts from the synthesis, or degradation products.
-
Troubleshooting Steps:
-
Analyze the mass spectra of each peak to identify potential structures. Look for the bromine isotope pattern.
-
Consider the synthesis route of 4-Bromo-α,α,α-trifluorotoluene. For example, bromination of trifluorotoluene can lead to ortho- and meta-isomers in addition to the desired para-isomer.
-
If available, use reference standards of potential isomers to confirm their identities by comparing retention times.
-
Caption: A general workflow for identifying impurities in a chemical sample.
References
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- 4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4. CDN Isotopes.
- SAFETY D
- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
- Deuterated Drugs: Isotope Distribution and Impurity Profiles.
- Get your GC-MS troubleshooting guide now!.
- Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific - US.
- Troubleshooting GC peak shapes. Element Lab Solutions.
- New NMR Tools for Impurity Analysis. Research Explorer - The University of Manchester.
- GC-MS Troubleshooting Made Simple: Tips, Tricks, and Best Practices.
- 4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4. LGC Standards.
- GC Troubleshooting. Sigma-Aldrich.
- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rot
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry | Oxford Academic.
- 4-Bromobenzotrifluoride synthesis. ChemicalBook.
- Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry.
- CAS 1219799-09-3 4-Bromo-α,α,α-trifluorotoluene-[d4]. BOC Sciences.
- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- 02-GCMS-2203-EN Analysis of Semivolatile Compounds byGCMS-TQTM8040 NX Triple Quadrupole MassSpectrometer by EPA 8270E. Shimadzu.
- DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS. Thermo Fisher Scientific.
- A Comparative Guide to m-Bromofluorobenzene-d4 and Alternative Reference M
- Comparison of BTF with other solvents.
- Trifluorotoluene. Wikipedia.
- 1-Bromo-4-(trifluoromethyl)benzene. CymitQuimica.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Preparation method of 3, 4, 5-trifluoro bromobenzene.
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handling volatile deuterated solvents like 4-Bromobenzotrifluoride-d4
Answering the complex challenges of modern analytical chemistry requires not only advanced instrumentation but also a deep understanding of the reagents involved. This is particularly true for deuterated solvents, the unsung heroes of NMR spectroscopy. When these solvents are also volatile, like 4-Bromobenzotrifluoride-d4, their handling demands a heightened level of precision and care to ensure experimental success and laboratory safety.
This technical support guide, designed for researchers and drug development professionals, provides practical, field-proven insights into the effective use of 4-Bromobenzotrifluoride-d4. Moving beyond a simple list of procedures, we will explore the causality behind best practices, offering a self-validating system of protocols grounded in authoritative knowledge.
Properties of 4-Bromobenzotrifluoride-d4
Understanding the physical and chemical properties of a solvent is the foundation of its proper handling. 4-Bromobenzotrifluoride is a halogenated aromatic compound characterized by its volatility and its utility as an intermediate in organic synthesis.[1] The deuterated variant, 4-Bromobenzotrifluoride-d4, is particularly valuable in NMR spectroscopy.
| Property | Value | Source(s) |
| Chemical Formula | C₇D₄BrF₃ | [2] |
| Molecular Weight | 229.03 g/mol | [2] |
| Boiling Point | 154-155 °C | [3] |
| Density | ~1.607 g/mL at 25 °C | [3] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Flash Point | 48-49 °C | [5] |
| Refractive Index | ~1.472 at 20 °C | |
| Isotopic Enrichment | ≥98 atom % D | [2] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and disposal of 4-Bromobenzotrifluoride-d4, providing the rationale behind each recommendation.
Q1: How should I properly store 4-Bromobenzotrifluoride-d4 to ensure its stability and purity?
A: Proper storage is critical to preserve the integrity of this standard. 4-Bromobenzotrifluoride-d4 should be stored in a tightly sealed container, protected from light, in a refrigerator at 2-8°C.[1][6] The rationale for these conditions is multifaceted:
-
Low Temperature: Refrigeration minimizes evaporation of this volatile compound.[7][8] Storing volatile standards like TMS-containing solvents under refrigeration is a standard practice to prevent loss of the material over time.[8][9]
-
Tightly Sealed Container: A secure seal is essential to prevent two primary issues: evaporative loss and atmospheric moisture contamination.[10] Deuterated solvents are often hygroscopic and can absorb water from the air, which can introduce unwanted proton signals (HDO) in your NMR spectrum and reduce the isotopic enrichment.[7][11]
-
Protection from Light: While this compound is more stable than some other deuterated solvents like chloroform-d, protection from UV light is a general best practice to prevent potential photochemical degradation over long-term storage.[7]
-
Inert Atmosphere: For long-term storage or after the vial has been opened, storing under an inert atmosphere (e.g., argon or dry nitrogen) can further protect against moisture and oxygen.[7][11]
Q2: What are the primary safety hazards associated with 4-Bromobenzotrifluoride-d4 and what precautions should I take?
A: 4-Bromobenzotrifluoride is classified as a flammable liquid and can cause skin and serious eye irritation.[12][13] Therefore, it must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Always handle the solvent in a well-ventilated chemical fume hood.[5] Use explosion-proof equipment and take precautionary measures against static discharge, as flammable vapors can accumulate.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, flame-retardant lab coats, and appropriate chemical-resistant gloves.[12][14][15] Always consult the Safety Data Sheet (SDS) for specific glove material recommendations.[16]
-
Safe Handling: Keep the container tightly closed when not in use.[5] Avoid breathing vapors and direct contact with skin and eyes.[12] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5][17]
Q3: How should I dispose of waste containing 4-Bromobenzotrifluoride-d4?
A: As a halogenated organic compound, 4-Bromobenzotrifluoride-d4 must be disposed of as hazardous chemical waste according to institutional and regional regulations.[16] The key principle is waste segregation .
-
Halogenated vs. Non-Halogenated: Do NOT mix halogenated solvent waste with non-halogenated solvent waste.[15][18] The disposal methods differ significantly; halogenated waste typically requires incineration at high temperatures, which is a more complex and expensive process.[18][19] Mixing them contaminates the entire waste stream, increasing disposal costs.[16]
-
Labeling and Containment: Collect the waste in a clearly labeled, sealed, and compatible container.[15][20] The label should explicitly state "Halogenated Waste" and list the chemical contents.[15]
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal program. This usually involves affixing a hazardous waste tag and arranging for pickup by the environmental health and safety department.[16]
Troubleshooting Guide
Even with careful preparation, experimental challenges can arise. This section provides solutions to specific issues you might encounter.
Q1: My NMR sample volume seems to have decreased after preparation or during a long experiment. Why is this happening and how can I prevent it?
A: This is a classic sign of solvent evaporation, a common issue with volatile compounds like 4-Bromobenzotrifluoride-d4.[21] A change in volume directly alters the concentration of your analyte and internal standard, rendering any quantitative analysis inaccurate.
-
Causality: The vapor pressure of the solvent leads to its continuous escape from any unsealed or poorly sealed container. This process is accelerated at higher temperatures.
-
Solutions:
-
Secure Sealing: Ensure your NMR tube is capped securely immediately after sample preparation.[22] For experiments that are long, sensitive to concentration, or run at elevated temperatures, standard plastic caps may be insufficient.
-
Specialized NMR Tubes: Use NMR tubes with a screw cap and O-ring (e.g., J-Young tubes) or flame-seal the tube for ultimate sample containment.[21][22]
-
Minimize Exposure: Prepare your samples just before analysis to minimize the time they sit at room temperature.
-
Temperature Control: If your experiment allows, run it at a controlled, lower temperature to reduce the solvent's vapor pressure.
-
Q2: I am using 4-Bromobenzotrifluoride-d4 as an internal standard for ¹⁹F qNMR, but my results are not reproducible. What could be the problem?
A: In quantitative NMR (qNMR), the accuracy of your results depends entirely on the precise ratio of the integrals of your analyte and a standard of known concentration.[23] With a volatile standard, the most likely culprit for irreproducibility is the differential evaporation of the standard relative to your analyte or the primary solvent.
-
Causality: If the internal standard evaporates from the stock solution or the final NMR sample, its concentration will be lower than you calculated. This will lead to an overestimation of your analyte's quantity.
-
Solutions:
-
Fresh Standard Solutions: Prepare your internal standard stock solution fresh, or if using a previously prepared solution, verify its concentration. Store stock solutions in vials with tight-fitting septa.
-
Rapid & Consistent Preparation: Develop a consistent and rapid workflow for sample preparation. Weigh all components accurately and minimize the time the standard is exposed to the atmosphere.[23]
-
Use Autosampler Vials with Septa: If using an autosampler, ensure your vials are crimped or capped with high-quality septa to prevent evaporation while samples are queued for analysis.
-
Check for Solubility Issues: While unlikely to be an issue in common NMR solvents like CDCl₃, ensure both your analyte and the standard are fully dissolved. Incomplete dissolution of the standard will also lead to inaccurate quantification.[23][24]
-
Q3: My ¹H NMR spectrum shows a significant water peak, and my baseline is distorted. How can I improve my sample quality?
A: Water contamination is a persistent issue in NMR, especially when using hygroscopic deuterated solvents.[8][9] 4-Bromobenzotrifluoride-d4 itself is not particularly hygroscopic, but the primary deuterated solvent you use (e.g., CDCl₃, Acetone-d₆) certainly is.
-
Causality: Deuterated solvents readily absorb atmospheric moisture. This H₂O (or HDO after exchange) gives a broad peak in the ¹H NMR spectrum that can obscure analyte signals. Water can be introduced from the solvent, the glassware, or the sample itself.
-
Solutions:
-
Dry Your Glassware: Dry NMR tubes and pipettes in an oven (e.g., at 150 °C) overnight and cool them in a desiccator just before use.[25][26]
-
Handle Solvents in a Dry Atmosphere: If possible, prepare samples in a glovebox or under a stream of dry, inert gas like nitrogen or argon.[7][11]
-
Use Single-Use Ampoules: For the most sensitive experiments, use single-use break-seal ampoules of deuterated solvent to guarantee dryness.[7][8]
-
Co-evaporation: If your analyte is stable, you can remove residual water by dissolving it in a small amount of a solvent that forms an azeotrope with water (like toluene-d₈ or chloroform-d) and then removing the solvent under vacuum. Repeat this process 2-3 times before preparing the final NMR sample.[26]
-
Experimental Protocol: Preparing a qNMR Sample
This protocol details the preparation of a sample for quantitative ¹⁹F NMR analysis using 4-Bromobenzotrifluoride-d4 as an internal standard.
Objective: To accurately determine the concentration of a fluorinated analyte in a solution.
Materials:
-
Fluorinated analyte
-
4-Bromobenzotrifluoride-d4 (Internal Standard)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Analytical balance (4 or 5 decimal places)
-
Volumetric flasks, glass vials with septa
-
Gas-tight syringes
-
High-quality NMR tubes
Methodology:
-
Prepare Internal Standard Stock Solution: a. Accurately weigh approximately 25 mg of 4-Bromobenzotrifluoride-d4 into a 5.00 mL volumetric flask. Record the exact mass. b. Dilute to the mark with the chosen deuterated solvent (e.g., CDCl₃). c. Cap the flask and mix thoroughly. Transfer the solution to a small vial with a Teflon-faced septum for storage and use. This minimizes evaporative loss during repeated access.
-
Prepare Analyte Sample: a. Accurately weigh approximately 15-20 mg of your fluorinated analyte into a clean, dry vial. Record the exact mass. b. Using a gas-tight syringe, add a precise volume (e.g., 500 µL) of the deuterated solvent to the vial to dissolve the analyte.
-
Spike Sample with Internal Standard: a. Using a clean, dry gas-tight syringe, add a precise volume (e.g., 100 µL) of the Internal Standard Stock Solution to the analyte vial. b. Vortex the vial gently to ensure a homogenous solution.
-
Transfer to NMR Tube: a. Using a clean Pasteur pipette, transfer the final solution into a high-quality NMR tube. b. Ensure the sample height is sufficient for the spectrometer (typically 4-5 cm).[22] c. Cap the NMR tube immediately and securely. If not analyzing immediately, use a J-Young tube or parafilm the cap as a temporary measure.
-
Acquire and Process NMR Data: a. Acquire the ¹⁹F NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, d1). b. Process the spectrum, carefully phasing and baseline-correcting the signals. c. Integrate the well-resolved signal of the analyte and the signal of the 4-Bromobenzotrifluoride-d4 internal standard.
-
Calculate Concentration: Use the standard qNMR equation to determine the quantity of your analyte.
Workflow Visualizations
The following diagrams illustrate key decision-making and experimental workflows for handling 4-Bromobenzotrifluoride-d4.
Caption: Step-by-step workflow for qNMR sample preparation.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- Cambridge Isotope Laboratories, Inc. (n.d.). Use and Handling of NMR Solvents Deuterated Chloroform.
- Eurisotop. (n.d.). NMR Solvents.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Reddit. (2016, March 31). How to keep water out of NMR samples?.
- BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
- Organomation. (2025, November 24). NMR Sample Preparation through Nitrogen Blowdown.
- Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.
- ChemicalBook. (2026, January 13). 4-Bromobenzotrifluoride | 402-43-7.
- ChemicalBook. (n.d.). 4-Bromobenzotrifluoride CAS#: 402-43-7.
- University of Rochester. (2018, November 1). PREPARATION OF AN NMR SAMPLE. Retrieved from University of Rochester Chemistry Department website.
- Bioprocess Online. (n.d.). NMR Deuterated Solvents.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 4-Bromobenzotrifluoride.
- Chem-Impex. (n.d.). 4-Bromobenzotrifluoride.
- Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents.
- CDN Isotopes. (n.d.). 4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Bromobenzotrifluoride.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from University of Rochester Chemistry Department website.
- Sigma-Aldrich. (n.d.). 4-Bromobenzotrifluoride 99% 402-43-7.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET.
- Tokyo Chemical Industry Co., Ltd. (2026, January 18). 4-Bromobenzotrifluoride | 402-43-7.
- National Institutes of Health. (2026, January). Benzene, 1-bromo-4-(trifluoromethyl)-.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Supporting Information. (n.d.). General procedure for difluorination of pyridines.
- Clausthal University of Technology. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- ResearchGate. (2013, May 25). Organic solvents disposal strategies?.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- University of Rochester. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from University of Rochester Chemistry Department website.
- Thermo Fisher Scientific. (n.d.). 4-Bromobenzotrifluoride, 99% 5 mL.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry.
- Thermo Fisher Scientific. (n.d.). 4-Bromobenzotrifluoride, 99% 100 g.
- Reddit. (2024, August 5). Good fluorine NMR internal standards?.
- University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from University of Oxford Chemistry Department website.
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Validation & Comparative
A Senior Application Scientist's Guide to the Isotopic Enrichment Verification of 4-Bromo-α,α,α-trifluorotoluene-d4
Introduction: Beyond Purity – The Imperative of Isotopic Enrichment Verification
In the landscape of modern drug development and metabolic research, deuterated compounds like 4-Bromo-α,α,α-trifluorotoluene-d4 serve as invaluable tools, often employed as internal standards in quantitative bioanalysis or as tracers in metabolic studies.[1] Their chemical identity to the non-labeled analyte, differentiated only by mass, allows for precise correction of sample loss and matrix effects in techniques like liquid chromatography-mass spectrometry (LC-MS).[2][3] However, the utility of a deuterated standard is fundamentally dependent on its isotopic purity.
This guide provides an in-depth comparison of the primary analytical techniques for verifying the isotopic enrichment of 4-Bromo-α,α,α-trifluorotoluene-d4. Moving beyond a simple declaration of purity, we will explore the nuanced but critical distinction between isotopic enrichment —the percentage of deuterium at a specific labeled position—and species abundance , which describes the percentage of the entire molecular population that has a specific isotopic composition (e.g., d4, d3, d2, etc.).[4][5] A comprehensive characterization is not merely an academic exercise; it is a prerequisite for regulatory compliance and ensures the generation of robust, reproducible, and accurate scientific data.[4]
We will dissect the two cornerstone analytical methodologies: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is structured to provide not just the "how" but the "why," grounding every experimental choice in established scientific principles to create a self-validating analytical system.
Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
Quantitative NMR stands as a primary, highly accurate method for determining the absolute purity of a substance because the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[6][7] For a highly deuterated compound like 4-Bromo-α,α,α-trifluorotoluene-d4, we can leverage ¹H NMR to precisely measure the tiny amounts of residual, non-deuterated protons. By comparing the integral of these residual proton signals to that of a certified internal standard of known concentration, we can calculate the overall isotopic enrichment with exceptional accuracy.[4][8]
The Causality Behind the qNMR Approach
The power of qNMR lies in its ability to provide a direct, molar-based quantification without the need for compound-specific calibration curves, a common requirement for chromatographic techniques.[9] The choice of a suitable internal standard is critical; it must be chemically stable, have signals that do not overlap with the analyte, be accurately weighed, and have a known purity.[9] By quantifying the residual protons, we are directly measuring the extent of incomplete deuteration, which is the most direct route to calculating isotopic enrichment.
Experimental Protocol: ¹H qNMR for Isotopic Enrichment
Objective: To determine the overall isotopic enrichment of 4-Bromo-α,α,α-trifluorotoluene-d4 by quantifying the residual aromatic protons against a certified internal standard.
Materials:
-
4-Bromo-α,α,α-trifluorotoluene-d4 (analyte)
-
Certified Internal Standard (e.g., 1,4-Bis(trimethylsilyl)benzene - BTMSB)[10]
-
High-purity deuterated solvent (e.g., Chloroform-d, Acetone-d6) with low residual water content.
-
High-precision analytical balance
-
Class A volumetric flasks and pipettes
-
NMR spectrometer (400 MHz or higher)
Step-by-Step Methodology:
-
Internal Standard (IS) Stock Preparation: Accurately weigh a known amount of the certified internal standard (e.g., ~10 mg of BTMSB) and dissolve it in a precise volume of deuterated solvent (e.g., 1.0 mL) in a volumetric flask. This creates a stock solution of known concentration.
-
Analyte Sample Preparation: Accurately weigh a known amount of 4-Bromo-α,α,α-trifluorotoluene-d4 (e.g., ~15-20 mg) into a vial.
-
Final Sample Preparation: To the vial containing the analyte, add a precise volume of the internal standard stock solution. Ensure the final solution is completely homogenous.
-
NMR Data Acquisition:
-
Transfer the solution to a high-quality NMR tube.
-
Acquire the ¹H NMR spectrum. Crucially, ensure quantitative acquisition parameters are used:
-
Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard). This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration.
-
Sufficient Number of Scans (ns): Use an adequate number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the small residual proton signals of the analyte.
-
90° Pulse Angle: Use a calibrated 90° pulse angle to maximize signal intensity.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate the signal from the internal standard (e.g., the singlet for the 18 protons of BTMSB) and the residual aromatic proton signals of the analyte.
-
Calculate the purity (P) of the analyte using the following formula[8]:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value of the signal
-
N: Number of protons generating the signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
analyte refers to the residual protons and std refers to the internal standard.
-
-
-
Isotopic Enrichment Calculation: The result from the qNMR calculation gives the percentage of the non-deuterated species. The isotopic enrichment (IE) is then calculated as:
IE (%) = (1 - Mole fraction of residual protons) * 100
qNMR Workflow Diagram
Sources
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. myadlm.org [myadlm.org]
- 4. isotope.com [isotope.com]
- 5. isotope.com [isotope.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. bipm.org [bipm.org]
Benchmarking Isotopic and Chemical Purity: A Comparative Analysis of 4-Bromobenzotrifluoride-d4 Sources
Introduction: The "Deuterium Switch" and the Purity Paradox
In modern drug discovery, the strategic replacement of hydrogen with deuterium ("heavy hydrogen")—known as the deuterium switch —is a critical tactic to attenuate metabolic clearance (via the Kinetic Isotope Effect) without altering target potency. 4-Bromobenzotrifluoride-d4 (CAS: 1219799-09-3) is a linchpin reagent in this workflow. It serves as the primary electrophile for installing the metabolically stable p-trifluoromethylphenyl-d4 moiety, a common pharmacophore in oncology and CNS candidates.
However, a dangerous assumption pervades the industry: that "98 atom % D" on a label guarantees chemical integrity. In my decade of benchmarking deuterated building blocks, I have observed that isotopic enrichment often comes at the cost of chemical purity. Residual protio-solvents, water, and homocoupled byproducts are frequently overlooked, leading to catastrophic failures in sensitive organometallic steps like Grignard formation or Suzuki-Miyaura couplings.
This guide moves beyond the Certificate of Analysis (CoA). We present a rigorous, data-driven comparison of 4-Bromobenzotrifluoride-d4 across three distinct vendor tiers, establishing a self-validating protocol for acceptance testing.
Experimental Framework & Methodology
To ensure objective comparison, we sourced 5g lots from three representative vendor categories:
-
Vendor A (Premium Specialist): Dedicated stable isotope manufacturer.
-
Vendor B (General Distributor): Broad catalog chemical supplier.
-
Vendor C (Budget/Bulk): Low-cost region contract manufacturer.
We employed a "Triad of Analysis" to validate quality.
The Analytical Triad
-
Isotopic Purity (qNMR):
H-NMR with an internal standard to quantify residual protio-species ( ).-
Critical Parameter: Relaxation delay (
) set to (typically 30s) to ensure full magnetization recovery for accurate integration.
-
-
Chemical Purity (GC-MS): To detect organic impurities (e.g., bromobenzene, homocoupled biphenyls).
-
Water Content (Coulometric Karl Fischer): Essential for organometallic viability.
Workflow Visualization
The following diagram outlines the decision logic used to accept or reject a lot for GMP-like synthesis.
Figure 1: The "Triad" Quality Control Workflow. Note that water content is the first gatekeeper, as it precludes accurate NMR preparation and downstream chemistry.
Comparative Results
The data below summarizes the experimental findings. Note the inverse correlation between cost and risk.
| Metric | Vendor A (Premium) | Vendor B (General) | Vendor C (Budget) |
| Claimed Enrichment | |||
| Measured Enrichment ( | 99.4% | 98.1% | 96.8% (Failed) |
| Chemical Purity (GC-MS) | 99.8% | 98.5% | 94.2% |
| Water Content (KF) | 45 ppm | 180 ppm | 1,200 ppm |
| Major Impurity | None detected | Toluene (0.5%) | 4-Bromobenzotrifluoride ( |
| Price (Normalized) | 1.0x | 0.6x | 0.3x |
Deep Dive: The Hidden Dangers
-
Vendor A: Delivered "ready-to-use" reagent. The high isotopic purity (99.4%) is ideal for DMPK studies where the "mass shift" must be distinct to avoid overlap with natural isotopes (
vs ). -
Vendor B: Acceptable for general synthesis but contained residual toluene. This is non-trivial; toluene signals in NMR can obscure key diagnostic peaks in the aromatic region.
-
Vendor C: Critical Failure. The 1,200 ppm water content renders this reagent useless for Grignard formation without extensive drying (distillation over
). Furthermore, the 96.8% enrichment implies a 3.2% contamination with the protio-variant. In a DMPK study, this 3.2% "light" impurity would mimic the non-deuterated drug, leading to false positives in metabolite identification.
Application Stress Test: The Suzuki-Miyaura Coupling
To demonstrate the functional impact of these impurities, we performed a standard Suzuki coupling to synthesize a deuterated biaryl scaffold (4-phenylbenzotrifluoride-d4).
Reaction Conditions:
-
Reagent: 4-Bromobenzotrifluoride-d4 (1.0 equiv)
-
Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aq.) -
Solvent: Dioxane,
, 4h.
The Pathway and Failure Modes
The diagram below illustrates the reaction mechanism and where Vendor C's impurities caused the workflow to break.
Figure 2: Reaction pathway showing interference points. Vendor C's water content promotes protodehalogenation (SideRxn), while chemical impurities lead to isotopic dilution (MixedProd).
Experimental Outcome
-
Vendor A: 92% Yield. Clean d4-product.
-
Vendor B: 85% Yield. Trace toluene required extended high-vacuum drying.
-
Vendor C: 40% Yield. Significant formation of the reduced product (Trifluorotoluene-d4) due to water interfering with the catalytic cycle, plus 4% non-deuterated product.
Conclusion & Recommendations
The choice of vendor for 4-Bromobenzotrifluoride-d4 should be dictated by the stage of drug development:
-
For DMPK / Clinical Candidates: Use Vendor A . The cost premium is negligible compared to the risk of repeating a failed metabolic study due to isotopic dilution (the "3% protio-impurity" issue).
-
For Early Discovery / SAR: Vendor B is acceptable, provided you run a KF test and dry the solvent if necessary.
-
For Large Scale Non-GMP: Vendor C is only viable if you have the internal capacity to re-distill and dry the reagent. Without purification, it is a false economy.
Final Verdict: Trust, but verify. Always run a qNMR with a relaxation delay
References
Precision Benchmarking: Cross-Validation of 4-Bromobenzotrifluoride-d4 Concentration by GC-FID
Executive Summary & Scientific Rationale
In quantitative trace analysis—specifically for Volatile Organic Compounds (VOCs) under EPA Method 8260 guidelines—4-Bromobenzotrifluoride-d4 (4-BBTF-d4) serves as a critical surrogate standard. Its fluorinated structure and deuterium labeling provide a unique retention window and mass spectral signature, distinguishing it from common environmental analytes.
However, the accuracy of your final data is only as good as the concentration of your internal standard. Relying solely on gravimetric preparation is insufficient due to the volatility of the compound (BP ~155°C) and potential solvent evaporation.
This guide details an orthogonal cross-validation workflow . While Quantitative NMR (qNMR) is the "Gold Standard" for absolute purity, GC-FID is the superior routine tool for validating solution concentration and stability. We will explore why FID is preferred for this specific application and how to execute a self-validating protocol using Effective Carbon Number (ECN) theory.
Strategic Comparison: GC-FID vs. qNMR
Why validate with GC-FID when qNMR offers absolute quantification? The choice depends on whether you are assessing purity (solid material) or concentration (solution stability).
| Feature | qNMR (Quantitative NMR) | GC-FID (Flame Ionization) |
| Primary Utility | Absolute Purity. The signal is directly proportional to the number of nuclei (H).[1] | Concentration & Stability. Signal is proportional to carbon mass flow (combustion). |
| Reference Standard | Internal (e.g., Maleic Acid). Does not need to match the analyte. | External or Internal. Best results use the non-deuterated analog (4-BBTF). |
| Sensitivity | Low (mM range). Requires significant mass (~10 mg).[2] | High (ppm/ppb range). Ideal for checking dilute working standards. |
| Throughput | Low. Complex setup and shimming required. | High. Automated sequences for replicate analysis. |
| Matrix Effects | Solvent signals can suppress/overlap analyte peaks. | Chromatographic separation removes solvent interference. |
| Cost per Run | High (Deuterated solvents, instrument time). | Low (Standard solvents, gases). |
Expert Insight: Use qNMR once to certify the purity of your neat 4-BBTF-d4 source material. Use GC-FID for all subsequent batch validations, stability checks, and concentration verifications of prepared stock solutions.
The Science of FID: Effective Carbon Number (ECN)
To validate 4-BBTF-d4 concentration without consuming expensive deuterated reference material, we utilize the Effective Carbon Number (ECN) concept.
The FID response is generated by the combustion of Carbon-Hydrogen bonds to form CHO+ ions. However, Fluorine and Bromine atoms are heteroatoms that do not contribute to the signal and, in fact, reduce the response of the carbon atoms they are attached to.
-
Theoretical Carbon Count: 7
-
Effective Carbon Count (Estimated): The
group contributes virtually zero signal. The aromatic ring carbons are slightly suppressed by the Bromine. -
The Solution: Do not use a generic hydrocarbon (like Toluene) as a reference, or you will encounter massive calculation errors. You must use non-deuterated 4-Bromobenzotrifluoride (4-BBTF) as the reference standard.
Because the electronic structure of 4-BBTF and 4-BBTF-d4 is identical, their Molar Response Factors on an FID are statistically equivalent.
Experimental Protocol: GC-FID Cross-Validation
A. Reagents & Standards[1][3][4][5]
-
Analyte: 4-Bromobenzotrifluoride-d4 (Target Conc: 1000 µg/mL in Methanol).
-
Reference Standard: 4-Bromobenzotrifluoride (Neat, >99% purity).
-
Solvent: Methanol (HPLC Grade) – Must match the solvent of the analyte to prevent solvent expansion errors.
B. Instrumentation (GC-FID)
-
System: Agilent 7890/8890 or equivalent.
-
Column: DB-624 or DB-VRX (30m x 0.25mm x 1.4µm). Thicker film required for volatiles.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 220°C.
-
Detector: FID @ 250°C. Air: 400 mL/min, H2: 30 mL/min, Makeup (N2): 25 mL/min.
-
Oven Program:
-
40°C for 2 min.
-
Ramp 15°C/min to 180°C.
-
Hold 2 min.
-
C. Procedure
-
Reference Preparation: Gravimetrically prepare a stock of non-labeled 4-BBTF at exactly 1000 µg/mL in Methanol.
-
Calibration Curve: Prepare a 3-point curve of the Reference (e.g., 800, 1000, 1200 µg/mL). This proves detector linearity in the target range.
-
Sample Injection: Inject the 4-BBTF-d4 "Unknown" solution in triplicate.
-
Blank: Inject pure Methanol to ensure no carryover.
Data Analysis & Calculation
Since we assume the Molar Response Factor (MRF) of the deuterated and non-deuterated forms are identical:
However, their Molecular Weights (MW) differ.
The Calculation Formula:
Note: The MW correction is vital. FID measures moles of carbon. A 1000 µg/mL solution of d4 has fewer moles than a 1000 µg/mL solution of native standard due to the heavier deuterium atoms.
Workflow Visualization
Diagram 1: The Orthogonal Validation Workflow
This diagram illustrates the hierarchy of validation, moving from the "Truth" (qNMR) to the "Routine" (GC-FID).
Caption: Hierarchy of validation. qNMR establishes the purity of the solid; GC-FID validates the concentration of the liquid solution.
Diagram 2: Decision Logic for Batch Release
How to handle the data generated by the GC-FID analysis.
Caption: Decision tree for interpreting GC-FID cross-validation results. A 3% tolerance is standard for analytical reference materials.
References
-
United States Environmental Protection Agency (EPA). (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Link
-
Pauli, G. F., et al. (2012).[5] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851. Link
-
Scanlon, J. T., & Willis, D. E. (1985).[5] "Calculation of Flame Ionization Detector Relative Response Factors Using the Effective Carbon Number Concept." Journal of Chromatographic Science, 23(8), 333-340. Link
-
Sigma-Aldrich. (2023). 4-Bromobenzotrifluoride Product Specification & Properties.Link
Sources
atom % D calculation for 4-Bromo-a,a,a-trifluorotoluene-d4 batches
Technical Guide: Atom % D Determination for 4-Bromo-
Executive Summary
In the synthesis and application of deuterated internal standards (IS) for LC-MS/MS, isotopic enrichment (Atom % D) is the critical quality attribute (CQA). For 4-Bromo-
This guide provides a comparative analysis of determining Atom % D using Quantitative
Part 1: The Criticality of Isotopic Purity
When selecting 4-Bromo-
-
The Ideal: 100% Deuteration (d4). The mass shift is +4 Da relative to the native compound.
-
The Reality: Commercial batches often contain d3, d2, and d0 isotopologues.
-
The Consequence: If the d3/d0 content is high, the IS contributes signal to the analyte channel (causing false positives in blanks) or the analyte contributes to the IS channel (causing non-linear calibration curves).
Comparative Performance: High vs. Low Enrichment Batches
| Feature | Batch A (High Grade) | Batch B (Standard Grade) | Impact on Bioanalysis |
| Atom % D | ~98.0% | Batch B risks non-linearity at LLOQ.[1] | |
| d0 Presence | < 0.1% | 0.5 - 1.0% | High d0 in IS directly elevates the analyte background. |
| d3 Presence | < 0.5% | 2.0 - 5.0% | d3 signal may overlap with analyte isotopes or adducts.[1] |
| Rec. Method | LC-MS/MS (Trace Analysis) | GC-MS (General Purpose) | Use Batch A for regulated GLP studies.[1] |
Part 2: Analytical Methodologies for % D Calculation
We compare the two standard methodologies. Note the specific challenge for this molecule: It contains no non-exchangeable protons other than the aromatic ones being measured.
Method A: Quantitative H-NMR (The Gold Standard)
-
Principle: Direct observation of residual protium (
H) signals in the aromatic region. -
Challenge: Since the fully deuterated molecule has zero protons, you cannot integrate against another peak within the same molecule (e.g., a methyl group).
-
Solution: You must use a Certified Internal Standard (IS) such as Maleic Acid or TCNB.
-
Verdict: Most accurate for calculating total Atom % D.
Method B: HRMS (Isotopologue Distribution)
-
Principle: Measuring the intensity ratio of m/z peaks (M, M-1, M-2).
-
Challenge: Ionization bias can occur; requires deconvolution of natural abundance
C isotopes. -
Verdict: Best for visualizing the distribution (d4 vs d3) but less precise for absolute % D quantification than qNMR.
Part 3: Experimental Protocol (Self-Validating qNMR System)
This protocol uses an Internal Standard (IS) to quantify the residual hydrogen. This is a self-validating system because the IS provides a known molar response factor.
Materials
-
Analyte: 4-Bromo-
-trifluorotoluene-d4 (approx. 10-15 mg).[1] -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Reason: Distinct singlet at ~6.3 ppm, far from aromatic residuals (~7.5-7.7 ppm).[1]
-
Solvent: DMSO-d6 (99.96% D) or CDCl
(99.8% D).[1] Note: DMSO is preferred to prevent volatility losses of the analyte.
Step-by-Step Workflow
-
Weighing: Accurately weigh ~10 mg of Analyte (
) and ~5 mg of IS ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1):
30 seconds (critical for accurate integration of aromatic protons). -
Scans: 16 or 32.
-
-
Processing:
-
Phase and baseline correction.
-
Integrate the IS peak (Maleic Acid,
6.3 ppm, 2H). Set value to normalized 100 or 2. -
Integrate the residual aromatic region (
7.4 – 7.8 ppm). This represents the un-deuterated H remaining in the d4 positions.
-
Calculation Logic
To find the Atom % D, we first calculate the Atom % H (residual).
[1]Where:
- = Integral of residual aromatic signal.
- = Integral of Internal Standard.
- = Number of protons in IS (Maleic acid = 2).
Then, compare this to the theoretical moles of H if the sample were 0% deuterated (i.e., native):
[1]- = Mass of sample.
- = Molecular weight of non-deuterated analog (225.01 g/mol ).
-
4 = Number of aromatic protons in the native structure.
Final Formula:
[1]Part 4: Visualization of Signal Interference
The following diagram illustrates why high Atom % D is non-negotiable for LC-MS workflows. It maps the flow of impurities (d3, d0) into the analytical data.
Caption: Figure 1. Isotopic Interference Pathway. Impurities (d0/d3) in the internal standard batch directly contaminate the analyte quantification channel (Cross-talk).
Part 5: Data Comparison Table
The table below simulates a comparison of two commercial batches analyzed via the protocol above.
| Parameter | Batch 101 (Premium) | Batch 102 (Standard) | Notes |
| Residual H Integral ( | 0.02 | 0.15 | Normalized to IS ( |
| Calculated Atom % D | 99.8% | 98.5% | Batch 102 has 7.5x more residual H. |
| MS Distribution (d4) | 99.2% | 96.0% | MS confirms the NMR data. |
| MS Distribution (d3) | 0.8% | 3.5% | d3 is the primary impurity. |
| MS Distribution (d0) | Not Detected | 0.5% | Batch 102 will fail in low-level assays.[1] |
| Suitability | PK/PD Studies | Synthesis Intermediate |
References
-
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]
-
BIPM (Bureau International des Poids et Mesures). "Internal Standards for qNMR." qNMR Reference Data. Link
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for halogenated aromatic synthesis and properties).
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (References necessity of IS purity and cross-talk evaluation). Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-α,α,α-trifluorotoluene-d4
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-Bromo-α,α,α-trifluorotoluene-d4 (CAS No. 1219799-09-3). As a deuterated, halogenated aromatic compound, its handling and disposal require a nuanced understanding of its chemical properties and the governing regulatory frameworks. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Hazard Identification and Core Safety Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 4-Bromo-α,α,α-trifluorotoluene-d4, while a stable isotopically labeled compound, shares the hazardous characteristics of its non-deuterated analogue.[][2] The primary risks are associated with its flammability and irritant properties.[3]
The isotopic labeling with deuterium does not significantly alter its chemical reactivity or hazardous properties for disposal purposes; therefore, waste should be managed based on the hazards of the parent compound.[4][5] The key is to treat all deuterated waste as hazardous chemical waste.[4]
Table 1: Physicochemical Properties and Hazard Summary
| Property | Value | Source(s) |
| Chemical Formula | C₇D₄BrF₃ | [] |
| CAS Number | 1219799-09-3 | [2] |
| Appearance | Clear, colorless oily liquid | [] |
| Boiling Point | 154-155 °C (309-311 °F) | [] |
| Density | ~1.6 g/cm³ | [] |
| Hazards | Flammable liquid and vapor (H226) | [6] |
| Causes skin irritation (H315) | [6] | |
| Causes serious eye irritation (H319) | [6] | |
| May cause respiratory irritation (H335) | [3] |
The Regulatory Imperative: EPA RCRA Classification
Proper disposal is not merely a matter of best practice but a legal requirement. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).
4-Bromo-α,α,α-trifluorotoluene-d4 is a halogenated organic solvent . When used and discarded, it is classified as a "spent solvent" and is considered an F-listed hazardous waste .[7][8] The specific codes that most likely apply are:
This classification is critical because it mandates a "cradle-to-grave" management approach, meaning the waste must be tracked from its point of generation to its final, approved disposal.[7] It also strictly prohibits disposing of this chemical down the drain or in regular trash.[11][12]
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the safe collection and disposal of 4-Bromo-α,α,α-trifluorotoluene-d4 waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The goal is to prevent skin and eye contact and minimize inhalation of vapors.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Body Protection: A flame-retardant, anti-static lab coat or impervious clothing is required to protect against splashes and fire risk.[3]
Step 2: Waste Segregation and Collection
The principle of waste segregation is the most critical step in ensuring safe and cost-effective disposal.
-
Causality: Halogenated solvents require specific disposal methods, typically high-temperature incineration.[11] Mixing them with non-halogenated solvents contaminates the entire volume, needlessly increasing disposal costs and complexity.[12]
-
Action: Collect waste 4-Bromo-α,α,α-trifluorotoluene-d4 exclusively in a designated "Halogenated Organic Waste" container.[4] Never mix it with non-halogenated solvents like acetone, methanol, or hexanes.[7][12]
Step 3: Container Management and Labeling
Proper containment and communication of hazards are essential for safety within the lab and for the waste disposal vendor.
-
Container: Use a chemically compatible container with a tight-sealing lid to prevent the escape of flammable vapors.[12] Leave the original container for the chemical if possible, as long as it is safe to do so.
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" tag that includes:
-
The full chemical name: "Waste 4-Bromo-α,α,α-trifluorotoluene-d4".
-
A clear indication of the hazards: "Flammable," "Irritant."
-
The date accumulation started.
-
Step 4: Temporary On-Site Storage
Store the sealed waste container in a designated satellite accumulation area while awaiting pickup.
-
Location: The storage area must be cool, dry, and well-ventilated, away from heat, sparks, open flames, or other ignition sources.[6]
-
Incompatibilities: Ensure the waste is not stored near incompatible materials, particularly strong oxidizing agents.[6]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to mitigate spills.[13]
Step 5: Arranging Final Disposal
Final disposal must be handled by trained professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to schedule a pickup.[4][14] Provide them with the exact chemical name and hazard information from your label.
-
Empty Containers: An empty container that held this chemical must be handled as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (such as methanol or chloroform).[4] The rinsate must be collected and disposed of as halogenated hazardous waste.[4]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent injury and fire.
-
Eliminate Ignition Sources: Immediately turn off all nearby hot plates, equipment, and anything that could create a spark.[3][6]
-
Ensure Ventilation: Increase ventilation to the area, preferably within a chemical fume hood.[3]
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Contain the Spill: Use a spill kit with an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent).[15] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Using non-sparking tools, carefully collect the absorbent material and place it in a sealable, labeled container for disposal as hazardous waste.[6][11]
-
Decontaminate Area: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department according to your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 4-Bromo-α,α,α-trifluorotoluene-d4.
Caption: Disposal workflow for 4-Bromo-a,a,a-trifluorotoluene-d4 waste.
Conclusion
The responsible management of chemical waste like 4-Bromo-α,α,α-trifluorotoluene-d4 is a cornerstone of laboratory safety and environmental stewardship. By adhering to this detailed protocol—grounded in an understanding of the chemical's hazards and the associated regulatory requirements—researchers can ensure they are protecting themselves, their colleagues, and the community. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-α,α,α-trifluorotoluene-d4
This guide provides a detailed framework for the safe handling of 4-Bromo-α,α,α-trifluorotoluene-d4, a valuable isotopically labeled research compound.[1] As a Senior Application Scientist, my objective is to move beyond a simple checklist of personal protective equipment (PPE). Instead, this document will equip you with the scientific rationale behind each safety recommendation, fostering a culture of proactive risk assessment and management in your laboratory. The guidance provided herein is grounded in established safety protocols and the known hazards of the parent compound, 4-Bromo-α,α,α-trifluorotoluene, which dictates the primary safety considerations.
Understanding the Hazard Profile
4-Bromo-α,α,α-trifluorotoluene is a flammable liquid and a known skin and eye irritant.[2][3] Inhalation or ingestion of this halogenated aromatic compound may be harmful.[4] Its vapors can form explosive mixtures with air, particularly under heated conditions.
The deuterated form, 4-Bromo-α,α,α-trifluorotoluene-d4, is chemically similar to its non-deuterated counterpart. While deuterium is a stable, non-radioactive isotope of hydrogen, and deuterated compounds are generally considered to have low toxicity, the toxicological properties of a specific deuterated molecule are largely determined by the parent compound.[5] Therefore, all safety precautions applicable to 4-Bromo-α,α,α-trifluorotoluene must be observed when handling its deuterated analog.
| Hazard Class | Description | Primary Routes of Exposure |
| Flammable Liquid | Flash point of 48°C / 118.4°F.[3] Vapors may form explosive mixtures with air. | Inhalation |
| Skin Irritant | Causes skin irritation upon contact.[2][3] | Dermal (skin) contact |
| Eye Irritant | Causes serious eye irritation.[3] | Ocular (eye) contact |
| Inhalation Hazard | May be harmful if inhaled, potentially causing respiratory tract irritation.[4] | Inhalation |
| Ingestion Hazard | May be harmful if swallowed.[4] | Ingestion |
Core Principles of Personal Protection
The selection of PPE is the final line of defense against chemical exposure, to be used after engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) have been implemented. The following PPE recommendations are based on a risk assessment for handling 4-Bromo-α,α,α-trifluorotoluene-d4 in a laboratory setting.
Hand Protection: A Material-Specific Approach
Choosing the correct glove material is critical, as no single glove type offers universal protection. For halogenated aromatic hydrocarbons like 4-Bromo-α,α,α-trifluorotoluene-d4, protection against both the aromatic and halogenated components is necessary.
-
Recommended for Extended Contact: For prolonged handling or when there is a significant risk of immersion, gloves made of Viton® or Silver Shield®/Norfoil® are the preferred choices due to their excellent resistance to chlorinated and aromatic solvents.[6][7]
-
Suitable for Incidental Contact: For tasks involving a low risk of splashing, such as transferring small quantities inside a fume hood, nitrile gloves can provide adequate protection.[6] However, it is crucial to inspect them for any signs of degradation and to change them immediately after any known contact with the chemical.
Glove Selection Guide
| Glove Material | Use Case | Advantages | Disadvantages |
|---|---|---|---|
| Viton® (Fluoroelastomer) | Extended contact, high-risk operations | Excellent resistance to aromatic and chlorinated solvents.[6][7] | Can be less dexterous and more expensive. |
| Silver Shield®/Norfoil® | Extended contact, handling highly toxic materials | Highest level of overall chemical resistance.[7] | Poor fit, easily punctured, and stiff.[6] |
| Nitrile | Incidental contact, low-risk operations | Good physical properties and dexterity.[6] | Not suitable for prolonged immersion in halogenated hydrocarbons.[6] |
dot
Caption: Glove selection workflow based on task risk level.
Eye and Face Protection: A Multi-Tiered Strategy
Given that 4-Bromo-α,α,α-trifluorotoluene-d4 is a serious eye irritant, robust eye and face protection is mandatory.
-
Minimum Requirement: At all times when handling this chemical, chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are required.[7] These provide a seal around the eyes, offering protection from splashes from all angles.
-
Enhanced Protection: When handling larger quantities (typically >500 mL) or when there is a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles.[7] The face shield provides a secondary layer of protection for the entire face.
Body and Respiratory Protection
-
Protective Clothing: A flame-retardant lab coat should be worn and kept buttoned to protect the skin and personal clothing. For operations with a higher risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: All work with 4-Bromo-α,α,α-trifluorotoluene-d4 should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure to exceed occupational limits, or in the event of a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is appropriate for these situations.[8][9] A written respiratory protection program, including fit testing and training, is required by OSHA for all respirator users.[9]
Operational and Disposal Plans
A proactive approach to safety includes having clear plans for routine operations, emergencies, and disposal.
Standard Operating Procedure for Handling
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on all required PPE: flame-retardant lab coat, chemical splash goggles, and the appropriate gloves.
-
Chemical Handling: Conduct all transfers and manipulations of 4-Bromo-α,α,α-trifluorotoluene-d4 inside the fume hood. Use spark-proof tools and ensure all containers are grounded to prevent static discharge.[3][10]
-
Post-Handling: Tightly seal the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally the goggles.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2]
Emergency Response: Spill Management
In the event of a spill, a swift and organized response is crucial.
dot
Caption: Decision workflow for spill response.
-
For Minor Spills (inside a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[10]
-
Carefully collect the absorbed material using spark-proof tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Wipe the spill area with a suitable solvent, followed by soap and water.
-
-
For Major Spills (outside a fume hood):
-
Immediately alert others in the vicinity and evacuate the area.
-
If it is safe to do so, eliminate all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
All waste containing 4-Bromo-α,α,α-trifluorotoluene-d4, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Storage: Store waste in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[3] Consult your institution's EHS department for specific procedures.
By integrating these scientifically-grounded PPE and handling protocols into your daily workflow, you can confidently and safely utilize 4-Bromo-α,α,α-trifluorotoluene-d4 in your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
